4-Fluoro-N-phenylbenzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-N-phenylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOCMFAHAVONEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075386 | |
| Record name | 4-Fluorobenzenesulfonanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312-52-7 | |
| Record name | 4-Fluoro-N-phenylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 4-fluoro-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorobenzenesulfonanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Fluoro-N-phenylbenzenesulfonamide from 4-fluorobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Fluoro-N-phenylbenzenesulfonamide, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis involves the reaction of 4-fluorobenzenesulfonyl chloride with aniline. This document outlines the detailed experimental protocol, including reaction conditions, purification methods, and characterization data.
Reaction Scheme
The synthesis of this compound proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. Aniline acts as the nucleophile, attacking the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct formed during the reaction.
Figure 1: Reaction Scheme A visual representation of the synthesis of this compound from 4-fluorobenzenesulfonyl chloride and aniline.
Spectroscopic Characterization of 4-Fluoro-N-phenylbenzenesulfonamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characterization of 4-Fluoro-N-phenylbenzenesulfonamide, a molecule of interest in medicinal chemistry and drug development. The document outlines the expected spectroscopic data based on the analysis of its structural features and comparison with closely related compounds. It also includes standardized experimental protocols for acquiring such data and discusses a potential biological signaling pathway relevant to this class of compounds.
Molecular Structure and Properties
This compound is a synthetic compound belonging to the sulfonamide class of molecules. Its structure features a fluorinated benzene ring attached to a sulfonamide group, which in turn is linked to a phenyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 312-52-7 | [1] |
| Molecular Formula | C₁₂H₁₀FNO₂S | [1] |
| Molecular Weight | 251.3 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F | [1] |
| InChI Key | LDOCMFAHAVONEI-UHFFFAOYSA-N | [1] |
Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. It is important to note that where direct experimental data is not available, the presented information is based on theoretical predictions and data from analogous compounds.
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the fluorine atom.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.3 | Singlet | 1H | -SO₂NH- |
| ~7.8-8.0 | Multiplet | 2H | Protons ortho to -SO₂- |
| ~7.1-7.4 | Multiplet | 5H | Protons on the N-phenyl ring |
| ~7.0-7.2 | Multiplet | 2H | Protons ortho to -F |
¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~140 | C-SO₂ |
| ~138 | Quaternary C of N-phenyl |
| ~130 (d, ³JCF ≈ 9 Hz) | C ortho to -SO₂- |
| ~129 | C para of N-phenyl |
| ~125 | C meta of N-phenyl |
| ~120 | C ortho of N-phenyl |
| ~116 (d, ²JCF ≈ 22 Hz) | C ortho to -F |
The FT-IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies. For this compound, key absorptions are expected for the N-H, S=O, C-F, and aromatic C-H and C=C bonds.
Table 4: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3250 | Medium, Sharp | N-H stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1600, ~1490 | Medium-Strong | Aromatic C=C stretch |
| ~1340 | Strong | Asymmetric SO₂ stretch |
| ~1160 | Strong | Symmetric SO₂ stretch |
| ~1230 | Strong | C-F stretch |
| ~900 | Medium | S-N stretch |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak is expected at m/z 251.
Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Fragment |
| 251 | [M]⁺ (Molecular Ion) |
| 187 | [M - SO₂]⁺ |
| 157 | [C₆H₄FSO₂]⁺ |
| 93 | [C₆H₅NH₂]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence with a 90° pulse angle.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).
-
For fragmentation studies (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Mandatory Visualizations
References
Spectroscopic and Structural Elucidation of 4-Fluoro-N-phenylbenzenesulfonamide: A Technical Guide
Introduction
4-Fluoro-N-phenylbenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such organic molecules. This technical guide provides a detailed overview of the predicted ¹H and ¹³C NMR data for this compound, alongside experimental data for a structurally related compound, to serve as a valuable resource for researchers, scientists, and drug development professionals.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of substituent effects on aromatic systems and typical values for sulfonamides. The atom numbering corresponds to the structure presented in Figure 1.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | ~7.5 - 8.5 | broad singlet | - |
| H-2', H-6' | ~7.8 - 8.0 | doublet of doublets | J(H,H) ≈ 8.5, J(H,F) ≈ 5.0 |
| H-3', H-5' | ~7.1 - 7.3 | triplet (pseudo) | J(H,H) ≈ J(H,F) ≈ 9.0 |
| H-2, H-6 | ~7.1 - 7.2 | doublet | J(H,H) ≈ 7.5 |
| H-3, H-5 | ~7.3 - 7.4 | triplet | J(H,H) ≈ 7.5 |
| H-4 | ~7.2 - 7.3 | triplet | J(H,H) ≈ 7.5 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C-1' | ~135 | doublet | J(C,F) ≈ 3 |
| C-2', C-6' | ~130 | doublet | J(C,F) ≈ 9 |
| C-3', C-5' | ~116 | doublet | J(C,F) ≈ 22 |
| C-4' | ~165 | doublet | J(C,F) ≈ 255 |
| C-1 | ~137 | singlet | - |
| C-2, C-6 | ~122 | singlet | - |
| C-3, C-5 | ~129 | singlet | - |
| C-4 | ~125 | singlet | - |
Experimental NMR Data for a Structurally Related Compound
For comparative purposes, the following tables present the experimental ¹H and ¹³C NMR data for N-(4-Fluorophenyl)-4-methylbenzenesulfonamide, a close structural analog.
Table 3: Experimental ¹H NMR Data for N-(4-Fluorophenyl)-4-methylbenzenesulfonamide (400 MHz, CDCl₃) [1]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | 7.44 | multiplet | - |
| H (aromatic) | 7.65 | doublet | 6.8 |
| H (aromatic) | 7.22 | doublet | 7.6 |
| H (aromatic) | 7.07 | multiplet | - |
| H (aromatic) | 6.91 | triplet | 7.6 |
| CH₃ | 2.37 | singlet | - |
Experimental Protocols
General Procedure for the Synthesis of N-Arylsulfonamides
A general method for the synthesis of N-arylsulfonamides involves the reaction of an arylsulfonyl chloride with an aniline derivative. For this compound, this would typically involve the reaction of 4-fluorobenzenesulfonyl chloride with aniline in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature until completion, followed by an aqueous workup and purification by recrystallization or column chromatography.
General Protocol for NMR Sample Preparation
For ¹H and ¹³C NMR analysis, a sample of the compound (typically 5-20 mg for ¹³C NMR and <5 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2][3] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration. The sample is then placed in the NMR spectrometer for data acquisition.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound with atom numbering for correlation with the NMR data provided.
Figure 1: Molecular structure of this compound.phenylbenzenesulfonamide.
References
Physical and chemical properties of 4-Fluoro-N-phenylbenzenesulfonamide
This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthesis protocol, and expected analytical data for 4-Fluoro-N-phenylbenzenesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characterization and potential applications of this compound.
Core Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀FNO₂S | BOC Sciences[] |
| Molecular Weight | 251.3 g/mol | BOC Sciences[] |
| CAS Number | 312-52-7 | BOC Sciences[] |
| Density | 1.374 g/cm³ | BOC Sciences[] |
| Melting Point | Data not available. For reference, the melting point of 4-Fluorobenzenesulfonamide is 124-127 °C. | Sigma-Aldrich[2] |
| Boiling Point | Data not available. | |
| Solubility | Data not available. | |
| InChI Key | LDOCMFAHAVONEI-UHFFFAOYSA-N | BOC Sciences[] |
| SMILES | C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F | BOC Sciences[] |
Experimental Protocols
The following sections detail a proposed synthesis method and analytical characterization techniques for this compound. These protocols are based on established methodologies for the synthesis and analysis of related sulfonamide compounds.
Proposed Synthesis of this compound
This synthesis is a nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and aniline in the presence of a base.
Materials:
-
4-Fluorobenzenesulfonyl chloride
-
Aniline
-
Pyridine (or other suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.1 equivalents) to the solution and stir for 10 minutes.
-
Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.05 equivalents) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Analytical Characterization
The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques. The expected spectral data based on the compound's structure are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons from the phenyl ring will appear as multiplets in the range of δ 7.0-7.5 ppm. The protons on the fluorinated benzene ring will also appear as multiplets, likely at slightly different chemical shifts due to the electron-withdrawing nature of the sulfonyl group and the fluorine atom, typically in the range of δ 7.2-8.0 ppm. The N-H proton will appear as a broad singlet, with its chemical shift being solvent-dependent. |
| ¹³C NMR | Aromatic carbons will appear in the range of δ 115-140 ppm. The carbon attached to the fluorine atom will show a large coupling constant (¹JCF). |
| IR Spectroscopy | Characteristic absorption bands are expected for the N-H stretch (around 3250 cm⁻¹), S=O stretches (asymmetric and symmetric, around 1350 cm⁻¹ and 1160 cm⁻¹, respectively), S-N stretch (around 900 cm⁻¹), and C-F stretch (around 1250-1000 cm⁻¹). Aromatic C-H and C=C stretches will also be present. |
| Mass Spectrometry | The molecular ion peak [M]⁺ or [M+H]⁺ is expected at m/z 251 or 252, respectively. Common fragmentation patterns for sulfonamides include the loss of SO₂ (64 Da) and cleavage of the S-N bond. |
Visualizations
The following diagrams illustrate a general workflow for the synthesis and characterization of a novel chemical compound like this compound, as well as a conceptual representation of its potential biological investigation based on the known activities of related sulfonamides.
Caption: General workflow for the synthesis and characterization of this compound.
Caption: Conceptual workflow for the biological investigation of a novel sulfonamide compound.
References
In-Depth Technical Guide: 4-Fluoro-N-phenylbenzenesulfonamide (CAS 312-52-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Fluoro-N-phenylbenzenesulfonamide (CAS 312-52-7), alongside available information on its synthesis and potential biological significance. The data presented is intended to support research and development activities in medicinal chemistry and related fields.
Core Chemical Properties
This compound is a synthetic organic compound belonging to the sulfonamide class. Its structure features a fluorinated benzene ring attached to a sulfonamide group, which in turn is linked to a phenyl group.
| Property | Value | Source |
| CAS Number | 312-52-7 | N/A |
| IUPAC Name | This compound | [] |
| Synonyms | N-Phenyl 4-fluorobenzenesulfonamide | [] |
| Molecular Formula | C₁₂H₁₀FNO₂S | [] |
| Molecular Weight | 251.3 g/mol | [] |
| Density | 1.374 g/cm³ | [] |
| SMILES | C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F | [] |
| InChI | InChI=1S/C12H10FNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h1-9,14H | [] |
| InChI Key | LDOCMFAHAVONEI-UHFFFAOYSA-N | [] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general and widely used method for the preparation of N-arylsulfonamides involves the reaction of a primary amine with a sulfonyl chloride in the presence of a base.
General Synthesis of N-Aryl Sulfonamides:
A typical procedure involves dissolving the primary amine (in this case, aniline) in a suitable solvent, such as tetrahydrofuran. A base, like aqueous potassium carbonate, is then added to the mixture. Subsequently, the sulfonyl chloride (in this case, 4-fluorobenzenesulfonyl chloride) is added dropwise to the stirring mixture. The reaction is typically stirred at room temperature for several hours. After the reaction is complete, the mixture is acidified and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the N-arylsulfonamide product. Further purification can be achieved by recrystallization.
It is important to note that reaction conditions, such as solvent, base, temperature, and reaction time, may need to be optimized for the specific synthesis of this compound to achieve a high yield and purity.
Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity and involvement in signaling pathways of this compound (CAS 312-52-7) is not extensively documented in the public domain. However, the broader class of sulfonamides is well-known for a wide range of biological activities.
Notably, some sulfonamide derivatives have been investigated as carbonic anhydrase inhibitors .[2][3][4][5][6] Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibition of these enzymes has therapeutic applications in various conditions, including glaucoma and certain types of cancer.[3][6]
Furthermore, various sulfonamide-containing compounds have been explored for their potential as anticancer agents .[7][8][9][10] The mechanisms of action for these compounds can be diverse, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Given the structural similarities to known bioactive molecules, it is plausible that this compound could exhibit inhibitory activity against carbonic anhydrases or other biological targets. However, this remains to be experimentally verified.
Hypothetical Signaling Pathway Inhibition:
Based on the known activities of other sulfonamides, a hypothetical workflow for investigating the potential biological effects of this compound could involve screening against a panel of carbonic anhydrase isoforms or cancer cell lines.
Figure 1: Hypothetical workflow for investigating the biological activity of this compound.
Suppliers
This compound (CAS 312-52-7) is available from various chemical suppliers catering to the research and development market. A non-exhaustive list of potential suppliers includes:
It is recommended to contact these suppliers directly for the most up-to-date information on product availability, purity, and pricing. Additional suppliers may be found in chemical supplier directories.
Spectral Data
Detailed, publicly available spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is limited. While some databases may contain this information, it is often behind a paywall. Researchers are advised to acquire their own analytical data upon purchasing the compound to confirm its identity and purity. For reference, spectral data for structurally similar compounds can often be found in chemical databases and supporting information of scientific publications.[13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]
Safety Information
Based on available safety data sheets for this and structurally related compounds, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation for any specific use of this compound. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound,312-52-7-Amadis Chemical [amadischem.com]
- 12. 4-fluoro-3-nitrobenzenesulfonamide Cas No: 406233-31-6 at Best Price in Shanghai | Shanghai Goyic Pharma.& Chem.co.ltd [tradeindia.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. rsc.org [rsc.org]
- 17. rsc.org [rsc.org]
- 18. rsc.org [rsc.org]
- 19. 4-fluoro-N-(4-phenylbutyl)benzenesulfonamide | C16H18FNO2S | CID 3765011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 4-fluoro-N-(4-phenacyloxyphenyl)benzenesulfonamide | C20H16FNO4S | CID 177698717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. beilstein-journals.org [beilstein-journals.org]
- 23. dev.spectrabase.com [dev.spectrabase.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. spectrabase.com [spectrabase.com]
Solubility Profile of 4-Fluoro-N-phenylbenzenesulfonamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 4-Fluoro-N-phenylbenzenesulfonamide, a key intermediate in medicinal chemistry and drug discovery. Due to the limited availability of direct quantitative solubility data for this specific compound in the public domain, this document presents a detailed analysis of the solubility of the structurally analogous compound, benzenesulfonamide (BSA), in a variety of common organic solvents. This information serves as a valuable proxy for estimating the solubility behavior of this compound. Furthermore, this guide outlines detailed experimental protocols for determining solubility and provides a visualization of the key signaling pathway associated with this class of compounds.
Introduction
This compound belongs to the sulfonamide class of compounds, which are of significant interest in pharmaceutical research due to their diverse biological activities. The solubility of an active pharmaceutical ingredient (API) or a key intermediate in various organic solvents is a critical physicochemical property that influences its synthesis, purification, formulation, and ultimately, its bioavailability. Understanding the solubility profile is therefore essential for efficient process development and successful drug design.
This guide aims to provide researchers and drug development professionals with a foundational understanding of the solubility characteristics of this compound. While direct experimental data is pending, the provided information on the parent compound, benzenesulfonamide, offers a robust starting point for solvent selection and experimental design.
Quantitative Solubility Data
The following tables summarize the mole fraction solubility (x) of benzenesulfonamide in a selection of 16 organic solvents at various temperatures.[1]
Table 1: Mole Fraction Solubility (x) of Benzenesulfonamide in Alcohols [1]
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol | n-Pentanol | Isopentanol |
| 273.15 | 0.2231 | 0.1512 | 0.1189 | 0.0987 | 0.0911 | 0.0765 | 0.0723 | 0.0654 |
| 278.15 | 0.2543 | 0.1734 | 0.1365 | 0.1132 | 0.1043 | 0.0876 | 0.0828 | 0.0748 |
| 283.15 | 0.2889 | 0.1981 | 0.1562 | 0.1295 | 0.1192 | 0.1002 | 0.0947 | 0.0855 |
| 288.15 | 0.3273 | 0.2256 | 0.1782 | 0.1478 | 0.1361 | 0.1145 | 0.1083 | 0.0977 |
| 293.15 | 0.3698 | 0.2563 | 0.2028 | 0.1683 | 0.1551 | 0.1306 | 0.1236 | 0.1114 |
| 298.15 | 0.4169 | 0.2905 | 0.2303 | 0.1913 | 0.1765 | 0.1488 | 0.1409 | 0.1270 |
| 303.15 | 0.4691 | 0.3287 | 0.2611 | 0.2171 | 0.2006 | 0.1693 | 0.1604 | 0.1445 |
| 308.15 | 0.5269 | 0.3713 | 0.2956 | 0.2461 | 0.2277 | 0.1923 | 0.1823 | 0.1643 |
| 313.15 | 0.5910 | 0.4189 | 0.3342 | 0.2786 | 0.2582 | 0.2182 | 0.2069 | 0.1865 |
| 318.15 | 0.6619 | 0.4719 | 0.3774 | 0.3151 | 0.2925 | 0.2473 | 0.2346 | 0.2115 |
| 323.15 | 0.7405 | 0.5310 | 0.4258 | 0.3560 | 0.3311 | 0.2799 | 0.2657 | 0.2395 |
| 324.45 | 0.7601 | 0.5472 | 0.4393 | 0.3678 | 0.3424 | 0.2898 | 0.2750 | 0.2479 |
Table 2: Mole Fraction Solubility (x) of Benzenesulfonamide in Other Organic Solvents [1]
| Temperature (K) | Acetone | Ethyl Acetate | Acetonitrile | Cyclohexanone | Cyclopentanone | Methyl Acetate | Ethyl Formate | Dichloromethane |
| 273.15 | 0.3456 | 0.1432 | 0.1121 | 0.3012 | 0.2567 | 0.1765 | 0.1543 | 0.0543 |
| 278.15 | 0.3876 | 0.1623 | 0.1271 | 0.3398 | 0.2889 | 0.1998 | 0.1748 | 0.0618 |
| 283.15 | 0.4342 | 0.1836 | 0.1441 | 0.3821 | 0.3248 | 0.2259 | 0.1979 | 0.0702 |
| 288.15 | 0.4858 | 0.2074 | 0.1631 | 0.4286 | 0.3649 | 0.2551 | 0.2238 | 0.0797 |
| 293.15 | 0.5428 | 0.2340 | 0.1845 | 0.4798 | 0.4096 | 0.2878 | 0.2529 | 0.0904 |
| 298.15 | 0.6058 | 0.2638 | 0.2085 | 0.5363 | 0.4595 | 0.3245 | 0.2855 | 0.1025 |
| 303.15 | 0.6753 | 0.2971 | 0.2353 | 0.5986 | 0.5152 | 0.3656 | 0.3221 | 0.1161 |
| 308.15 | 0.7519 | 0.3344 | 0.2654 | 0.6675 | 0.5774 | 0.4118 | 0.3631 | 0.1314 |
| 313.15 | 0.8364 | 0.3761 | 0.2989 | 0.7436 | 0.6469 | 0.4635 | 0.4091 | 0.1486 |
| 318.15 | 0.9295 | 0.4228 | 0.3364 | 0.8277 | 0.7245 | 0.5215 | 0.4606 | 0.1680 |
| 323.15 | 1.0321 | 0.4751 | 0.3783 | 0.9208 | 0.8112 | 0.5866 | 0.5184 | 0.1899 |
| 324.45 | 1.0578 | 0.4891 | 0.3905 | 0.9472 | 0.8361 | 0.6041 | 0.5348 | 0.1963 |
Qualitative data for the related compound N-phenylbenzenesulfonamide indicates it is soluble in methanol.
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data for this compound, standardized experimental methods are essential. The following protocols for the Shake-Flask Method and Gravimetric Analysis are widely accepted for determining the equilibrium solubility of solid compounds in organic solvents.
Shake-Flask Method
The shake-flask method is a common and reliable technique for determining equilibrium solubility. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath.
-
Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach solid-liquid equilibrium. The required time for equilibration should be determined experimentally by analyzing samples at different time points until the concentration remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled pipette to match the equilibration temperature.
-
Immediately filter the collected supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.
-
-
Quantification:
-
Analyze the concentration of this compound in the filtered saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.
-
Gravimetric Method
The gravimetric method is a straightforward and accurate technique for determining solubility, particularly when a suitable chromophore for spectroscopic methods is absent.[2][3][4][5][6]
Methodology:
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound in the chosen organic solvent as described in the shake-flask method (steps 1 and 2).
-
-
Sample Collection:
-
After equilibration and settling of the excess solid, carefully transfer a known volume or mass of the clear supernatant to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).
-
-
Solvent Evaporation:
-
Evaporate the solvent from the collected supernatant under controlled conditions. This can be achieved using a rotary evaporator, a vacuum oven at a temperature that does not cause decomposition of the solute, or by gentle heating in a fume hood.
-
-
Drying and Weighing:
-
Once the solvent is completely removed, dry the container with the solid residue to a constant weight in an oven at an appropriate temperature.
-
Cool the container in a desiccator before weighing it on an analytical balance.
-
The difference between the final weight of the container with the dried solute and the initial weight of the empty container gives the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as grams of solute per 100 g of solvent, molarity (mol/L), or mole fraction.
-
Visualization of a Key Signaling Pathway
Benzenesulfonamides, including this compound, are known to act as inhibitors of carbonic anhydrases (CAs).[7] A particularly relevant isoform in the context of cancer drug development is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is highly expressed in many solid tumors in response to hypoxia.[8][9]
CA IX plays a crucial role in regulating pH in the tumor microenvironment.[9][10][11] It catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[12] This activity helps cancer cells to maintain a neutral intracellular pH (pHi) while contributing to an acidic extracellular pH (pHe), which promotes tumor invasion and metastasis.[8][12] Sulfonamide inhibitors, by binding to the zinc ion in the active site of CA IX, block this catalytic activity. This leads to an increase in intracellular acidity and a decrease in extracellular acidity, which can inhibit cancer cell proliferation and survival.[13]
The following diagrams illustrate the experimental workflow for solubility determination and the signaling pathway of CA IX inhibition.
Caption: A generalized workflow for the experimental determination of solubility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. scribd.com [scribd.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. msesupplies.com [msesupplies.com]
- 7. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 11. New insights into the physiological role of carbonic anhydrase IX in tumour pH regulation. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 12. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Theoretical Landscape of 4-Fluoro-N-phenylbenzenesulfonamide and Its Analogs
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational chemistry of 4-Fluoro-N-phenylbenzenesulfonamide and its structurally related analogs. In the absence of specific theoretical studies on this compound, this document leverages data from closely related sulfonamide derivatives to offer insights into the molecular geometry, vibrational frequencies, and electronic properties characteristic of this class of compounds. This information is invaluable for understanding their structure-activity relationships and for the rational design of new therapeutic agents.
Core Concepts in the Theoretical Analysis of Sulfonamides
Theoretical calculations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of sulfonamide derivatives. These computational methods provide a framework for predicting molecular structure, vibrational spectra, and electronic characteristics, which can then be correlated with experimental findings.
Experimental Protocols: A Generalized Approach
The synthesis and characterization of N-phenylbenzenesulfonamide derivatives generally follow a well-established chemical pathway.
General Synthesis of N-Arylbenzenesulfonamides
A common method for the synthesis of these compounds involves the reaction of a substituted benzenesulfonyl chloride with an appropriate aniline in the presence of a base.
Materials:
-
Substituted benzenesulfonyl chloride (e.g., 4-fluorobenzenesulfonyl chloride)
-
Substituted aniline (e.g., aniline)
-
Pyridine or other suitable base
-
Dichloromethane or other appropriate solvent
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Ethanol or other recrystallization solvent
Procedure:
-
The substituted aniline is dissolved in the solvent and cooled in an ice bath.
-
The base is added to the solution.
-
The substituted benzenesulfonyl chloride, dissolved in the same solvent, is added dropwise to the cooled solution with constant stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours).
-
The reaction is monitored by thin-layer chromatography (TLC) to determine completion.
-
Upon completion, the mixture is washed with dilute HCl and then with water.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent to yield the pure N-arylbenzenesulfonamide.
Characterization Techniques
The synthesized compounds are typically characterized using a suite of spectroscopic and analytical techniques to confirm their structure and purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, particularly the S=O and N-H stretching vibrations of the sulfonamide moiety.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional molecular geometry, including bond lengths, bond angles, and crystal packing.
Theoretical Data on N-Phenylbenzenesulfonamide Analogs
The following tables summarize key theoretical data obtained from DFT calculations on analogs of this compound. These values provide a representative understanding of the expected properties of the target molecule.
Vibrational Frequencies
The vibrational frequencies are crucial for the interpretation of FT-IR and Raman spectra. The assignments are based on DFT calculations.
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) (Analog: 4-methyl-N-(3-nitrophenyl)benzene sulfonamide)[1] |
| N-H | Stretching | 3381 |
| C-H (aromatic) | Stretching | 3100-3000 |
| C=C (aromatic) | Stretching | 1600-1450 |
| S=O | Asymmetric Stretching | 1348 |
| S=O | Symmetric Stretching | 1165 |
| C-N | Stretching | 1292 |
| S-N | Stretching | 908 |
| C-S | Stretching | 754 |
Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic and optical properties of a molecule. The energy gap between them indicates the chemical reactivity and kinetic stability.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
| 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide[2] | -6.21 | -1.33 | 4.88 | DFT/B3LYP/6-31G(d,p) |
| 4-methyl-N-(3-nitrophenyl)benzene sulfonamide[1] | -7.23 | -2.98 | 4.25 | DFT/B3LYP/6-31G(d,p) |
| (E)-4-((2-fluorobenzylidene)amino)benzenesulfonamide[3] | - | - | 4.28 | DFT/B3LYP/cc-pVDZ |
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and analysis of N-phenylbenzenesulfonamide derivatives.
Caption: Generalized workflow for the synthesis of N-phenylbenzenesulfonamide derivatives.
Caption: Integrated experimental and theoretical analysis workflow.
Conclusion
References
- 1. Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, X-ray structural, characterization, NBO and HOMO-LUMO analysis using DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis and Bioactivity of 4-Fluoro-N-phenylbenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of bioactive derivatives from 4-Fluoro-N-phenylbenzenesulfonamide and detailed protocols for their biological evaluation. The methodologies and data presented are intended to serve as a practical guide for researchers in the fields of medicinal chemistry and drug discovery.
Introduction
Sulfonamides represent a critical class of pharmacologically active compounds with a broad spectrum of therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral activities. The this compound scaffold is a key pharmacophore that can be chemically modified to generate a diverse library of derivatives with potentially enhanced biological activities and target selectivity. This document outlines the synthesis of such derivatives and protocols for assessing their anticancer and antimicrobial properties.
Synthesis of Bioactive Derivatives
The primary synthetic route for generating derivatives of this compound involves the reaction of 4-fluorobenzenesulfonyl chloride with a variety of substituted anilines or other primary and secondary amines. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
A general synthetic workflow is depicted below:
Caption: General workflow for the synthesis of 4-fluoro-N-substituted benzenesulfonamide derivatives.
Experimental Protocol: General Synthesis of N-Substituted-4-fluorobenzenesulfonamides
This protocol describes a general method for the synthesis of N-substituted-4-fluorobenzenesulfonamide derivatives.
Materials:
-
4-Fluorobenzenesulfonyl chloride
-
Appropriate substituted aniline or amine
-
Anhydrous pyridine (or other suitable base like triethylamine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (if not using pyridine as solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization or column chromatography (e.g., ethanol, ethyl acetate, hexane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the substituted aniline or amine (1.0 eq) in anhydrous pyridine (used as both solvent and base) or another anhydrous solvent like DCM or THF. If not using pyridine as the solvent, add a suitable base such as triethylamine (1.2 eq).
-
Addition of Sulfonyl Chloride: Cool the solution in an ice bath to 0 °C. To this cooled solution, add 4-fluorobenzenesulfonyl chloride (1.1 eq) portion-wise over 15-30 minutes while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-24 hours. The progress of the reaction should be monitored by TLC.
-
Workup:
-
Once the reaction is complete, quench the reaction by pouring the mixture into ice-cold water.
-
If the product precipitates, it can be collected by filtration, washed with cold water, and then purified by recrystallization.
-
If the product does not precipitate, transfer the mixture to a separatory funnel.
-
If DCM or another organic solvent was used, add more of the solvent to the separatory funnel. If pyridine was the solvent, extract the aqueous mixture with an organic solvent like ethyl acetate or DCM (3 x volume of the aqueous layer).
-
Wash the combined organic layers sequentially with 1 M HCl (to remove excess pyridine/amine), saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Bioactivity of this compound Derivatives
Derivatives of this compound have shown promising activity in several therapeutic areas, most notably as anticancer and antimicrobial agents.
Anticancer Activity
Many sulfonamide derivatives exert their anticancer effects by inhibiting key enzymes involved in tumor progression, such as carbonic anhydrases (CAs).[1] Carbonic anhydrase IX (CA IX) is a tumor-associated isoform that is overexpressed in many hypoxic tumors and plays a crucial role in pH regulation, cell proliferation, and metastasis.[1][2] Selective inhibition of CA IX is a validated strategy in anticancer drug development.[1][2]
Caption: Role of Carbonic Anhydrase IX in tumor progression and its inhibition by sulfonamide derivatives.
Table 1: Anticancer Activity of 4-Fluorobenzenesulfonamide Derivatives (IC₅₀ values in µM)
| Compound ID | Derivative Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 4-Fluoro-N-(thiazol-2-yl)benzenesulfonamide | - | - | [3] |
| 2 | Ureido-substituted benzenesulfonamide (U-F) | - | - | [4] |
| 3 | N-substituted-β-d-glucosamine derivative with 4-fluorobenzenesulfonamide | CA IX Inhibition | 10.01 (IC₅₀ in nM) | [5] |
| 4 | 2,5-Dichlorothiophene-3-sulfonamide | HeLa | 7.2 ± 1.12 | [6] |
| 5 | 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 | 4.62 ± 0.13 | [6] |
| 6 | 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 | 7.13 ± 0.13 | [6] |
Note: Data is compiled from various sources and direct comparison should be made with caution. "-" indicates data not available in the cited source.
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for another 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the MTT assay to determine the in vitro anticancer activity of synthesized compounds.
Antimicrobial Activity
Sulfonamides were among the first synthetic antimicrobial agents and continue to be relevant. Their primary mechanism of action is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. This leads to a bacteriostatic effect.
Table 2: Antimicrobial Activity of 4-Fluorobenzenesulfonamide Derivatives (MIC values in µg/mL)
| Compound ID | Derivative Structure | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 7 | (E)-N-(4-fluorobenzylidene)-4-fluorobenzenesulfonamide | Staphylococcus aureus | - | [7] |
| 8 | (E)-N-(4-fluorobenzylidene)-4-fluorobenzenesulfonamide | Escherichia coli | - | [7] |
| 9 | Sulfonamide derivative 1b | Staphylococcus aureus | 64-512 | [8] |
| 10 | Sulfonamide derivative 1a | Staphylococcus aureus | 256-512 | [8] |
Note: Data is compiled from various sources and direct comparison should be made with caution. "-" indicates data not available in the cited source.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compounds (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline solution (0.85% NaCl)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth to achieve a range of concentrations.
-
Inoculation: Inoculate each well with the prepared microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Conclusion
The this compound scaffold serves as a versatile platform for the development of novel bioactive compounds. The synthetic protocols and bioactivity screening methods detailed in these application notes provide a solid foundation for researchers to synthesize and evaluate new derivatives with potential therapeutic applications in oncology and infectious diseases. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these promising compounds.
References
- 1. Synthesis of substituted fluorobenzimidazoles as inhibitors of 5-lipoxygenase and soluble epoxide hydrolase for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. jocpr.com [jocpr.com]
Application Notes and Protocols: Antimicrobial Activity of 4-Fluoro-N-phenylbenzenesulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the antimicrobial activity of 4-Fluoro-N-phenylbenzenesulfonamide analogs, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Data Summary
The antimicrobial and cytotoxic activities of this compound and its analogs are crucial for evaluating their potential as therapeutic agents. The following tables summarize the biological data for a series of chromene-sulfonamide hybrids, including a derivative with a 4-fluorophenyl moiety, which serve as representative examples for this class of compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Chromene-Sulfonamide Hybrids
| Compound ID | Structure | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 11b | N-(2-amino-3-cyano-4-(2-fluorophenyl)-4H-chromen-7-yl) benzenesulfonamide | 15.62 | 31.25 |
| Reference | Ciprofloxacin | 3.9 | 7.81 |
Data extracted from a study on chromene-sulfonamide hybrids, where compound 11b contains a fluorophenyl group attached to the chromene ring, and a benzenesulfonamide moiety.[1]
Table 2: Cytotoxicity (IC50) of Chromene-Sulfonamide Hybrids against L929 Fibroblast Cells
| Compound ID | Structure | IC50 (µg/mL) |
| 11b | N-(2-amino-3-cyano-4-(2-fluorophenyl)-4H-chromen-7-yl) benzenesulfonamide | >500 |
Data from the same study, indicating low cytotoxicity for the tested compound against a normal cell line.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the test compounds.
Materials:
-
Test compounds (this compound analogs)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Resazurin solution (0.015% w/v)
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Bacterial Inoculum: a. Aseptically pick a few colonies of the bacterial strain from a fresh agar plate and inoculate into 5 mL of MHB. b. Incubate at 37°C with agitation until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Preparation of Test Compounds: a. Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in MHB in the 96-well microtiter plates to achieve a range of desired concentrations.
-
Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted test compounds. b. Include a positive control (bacterial suspension with a standard antibiotic) and a negative control (bacterial suspension with the vehicle used to dissolve the compounds). Also include a sterility control (MHB only). c. Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. b. Alternatively, add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration at which the color remains blue.
Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of the compounds on a mammalian cell line.
Materials:
-
Test compounds
-
Mammalian cell line (e.g., L929, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in complete medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. c. Include a vehicle control (medium with the same concentration of the solvent used for the compounds) and a positive control (a known cytotoxic agent). d. Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition and Incubation: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Measurement: a. Carefully remove the medium from each well. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 5-10 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
The following diagrams illustrate the proposed mechanism of action for sulfonamides and a general workflow for antimicrobial drug discovery.
Caption: Workflow for Antimicrobial Drug Discovery.
References
Application Notes and Protocols: Anti-inflammatory Properties of N-phenylbenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-phenylbenzenesulfonamide scaffold is a prominent pharmacophore in medicinal chemistry, forming the basis for a variety of therapeutic agents. Derivatives of this structure have demonstrated significant anti-inflammatory activity, primarily by targeting key enzymes in the inflammatory cascade. These compounds often function as potent inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are critical for the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. Furthermore, some derivatives have been shown to modulate the production of inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), and inhibit protein denaturation.
This document provides a comprehensive overview of the anti-inflammatory properties of various N-phenylbenzenesulfonamide derivatives, presenting quantitative data, detailed experimental protocols for their evaluation, and diagrams illustrating the key signaling pathways and experimental workflows.
Data Presentation: Quantitative Anti-inflammatory Activity
The anti-inflammatory efficacy of N-phenylbenzenesulfonamide derivatives has been quantified through various in vivo and in vitro assays. The data below is compiled from multiple studies to facilitate comparison.
Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
| Compound Class/Name | Dose | Max. Inhibition (%) | Time Point (hours) | Reference Drug (Inhibition %) |
| Benzenesulfonamide-Triazine Derivative 1 | 200 mg/kg | 96.31% | 4 | Indomethacin (57.66%) |
| Benzenesulfonamide-Triazine Derivative 2 | 200 mg/kg | 72.08% | 4 | Indomethacin (57.66%) |
| Benzenesulfonamide-Triazine Derivative 3 | 200 mg/kg | 99.69% | 4 | Indomethacin (57.66%) |
| Cyclic Imide-Benzenesulfonamide 4 | 35.4-45.3 mg/kg (ED₅₀) | 71.2-82.9% | - | Celecoxib (85.6%) |
| Cyclic Imide-Benzenesulfonamide 9 | 35.4-45.3 mg/kg (ED₅₀) | 71.2-82.9% | - | Celecoxib (85.6%) |
| Cyclic Imide-Benzenesulfonamide 12 | 35.4-45.3 mg/kg (ED₅₀) | 71.2-82.9% | - | Celecoxib (85.6%) |
| 4-Arylphthalazone-Benzenesulfonamide 2b | - | Significant | - | Comparable to Celecoxib |
| 4-Arylphthalazone-Benzenesulfonamide 2i | - | Significant | - | Comparable to Celecoxib |
Data compiled from multiple sources.[1][2][3][4]
Table 2: In Vitro Cyclooxygenase (COX) Inhibition
| Compound Class/Name | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
| Cyclic Imide-Benzenesulfonamide Series | - | - | >55.6 - 333.3 |
| Cyclic Imide 8a | >100 | 0.1 | >1000 |
| Pyridazine Sulfonate 7a | 10.4 | 0.05 | 208 |
| Pyridazine Sulfonate 7b | 12.6 | 0.06 | 210 |
| Thiophene Derivative 5b | 45.62 | 5.45 | 8.37 |
| Reference: Celecoxib | - | 0.05 | >384 - 15.44 |
IC₅₀ is the half-maximal inhibitory concentration. A higher Selectivity Index indicates greater selectivity for COX-2. Data compiled from multiple sources.[2][5][6][7]
Table 3: In Vitro 5-Lipoxygenase (5-LOX) Inhibition
| Compound Class/Name | 5-LOX IC₅₀ (µM) | Reference Drug | Reference IC₅₀ (µM) |
| Thiophene Derivative 5b | 4.33 | NDGA | 2.46 |
| Isoxazole Derivative C6 | 3.67 | - | - |
NDGA (Nordihydroguaiaretic acid) is a known 5-LOX inhibitor. Data compiled from multiple sources.[7][8]
Table 4: Other In Vitro Anti-inflammatory Activities
| Compound Class/Name | Assay | Result | Concentration | Reference (Result) |
| Benzenesulfonamide-Triazine 1 | Heat-induced Hemolysis | 94.6% Inhibition | 400 µg/mL | Indomethacin (94.5%) |
| Benzenesulfonamide-Triazine 3 | Heat-induced Hemolysis | 95.2% Inhibition | 400 µg/mL | Indomethacin (94.5%) |
| LASSBio-1439 (2e) | TNF-α Production | Similar to Thalidomide | - | Thalidomide |
| N-phenylpyrazolyl-N-glycinyl-hydrazone 4a | TNF-α Production | 57.3% Inhibition (in vivo) | 100 µmol/kg | - |
Data compiled from multiple sources.[9][10][11][12]
Signaling Pathways and Mechanisms of Action
N-phenylbenzenesulfonamide derivatives primarily exert their anti-inflammatory effects by inhibiting enzymes in the arachidonic acid cascade. Inflammation is triggered by a stimulus, leading to the release of arachidonic acid from cell membranes. This is then metabolized by COX and LOX enzymes into pro-inflammatory prostaglandins and leukotrienes, respectively. These mediators increase vascular permeability, cause vasodilation, and attract immune cells, leading to the classic signs of inflammation. Certain derivatives also inhibit the production of pro-inflammatory cytokines like TNF-α, which play a central role in orchestrating the inflammatory response.
Experimental Protocols
Detailed methodologies are crucial for the consistent evaluation of anti-inflammatory compounds. The following are generalized protocols based on methods cited in the literature.
Protocol 1: In Vivo Carrageenan-Induced Paw Edema in Rats
This is the most common model for evaluating acute anti-inflammatory activity.
Methodology:
-
Animals: Use healthy Wistar rats or Swiss albino mice of either sex, weighing approximately 150-200g. Acclimatize them for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=5-6): a control group receiving the vehicle (e.g., 5% carboxymethylcellulose), a standard group receiving a reference drug like Indomethacin (10 mg/kg), and test groups receiving different doses of the N-phenylbenzenesulfonamide derivatives.[1]
-
Procedure: a. Fast the animals overnight with free access to water. b. Measure the initial volume of the right hind paw (V₀) using a digital plethysmometer.[3] c. Administer the test compounds, standard drug, or vehicle orally or intraperitoneally. d. After 30-60 minutes, induce inflammation by injecting 0.1-0.2 mL of a 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw.[3] e. Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection (Vₜ).
-
Data Analysis: a. Calculate the volume of edema at each time point by subtracting the initial paw volume from the paw volume at that time (Vₜ - V₀). b. Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100 c. Analyze the results for statistical significance using appropriate tests like one-way ANOVA followed by a post-hoc test.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of compounds in inhibiting the two COX isoforms.
Methodology:
-
Assay Principle: The assay measures the peroxidase activity of the COX enzyme. The peroxidase component catalyzes the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid, and the rate of color development is monitored spectrophotometrically at ~590 nm.[11]
-
Reagents:
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
COX-1 enzyme (e.g., from ram seminal vesicles)
-
COX-2 enzyme (e.g., recombinant human)
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
Test compounds and reference inhibitor (e.g., Celecoxib, Indomethacin) dissolved in DMSO.
-
-
Procedure: a. Prepare a reaction mixture in a 96-well plate containing assay buffer, heme, and the respective enzyme (COX-1 or COX-2). b. Add the test compound at various concentrations (typically in a series of dilutions). c. Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding arachidonic acid and TMPD. e. Immediately measure the absorbance at 590 nm over time using a plate reader.
-
Data Analysis: a. Calculate the rate of reaction for each concentration of the inhibitor. b. Determine the percentage of inhibition relative to a control reaction (with DMSO vehicle but no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve. e. Calculate the COX-2 Selectivity Index (SI) by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.
Protocol 3: In Vitro 5-LOX Inhibition Assay
This protocol assesses the ability of compounds to inhibit the 5-lipoxygenase enzyme.
Methodology:
-
Assay Principle: The activity of 5-LOX is determined by measuring the formation of its product, hydroperoxy-octadecadienoate (HPOD), from a substrate like linoleic acid or arachidonic acid. The formation of the conjugated diene in the product can be monitored spectrophotometrically by the increase in absorbance at 234 nm.[8]
-
Reagents:
-
5-LOX enzyme (e.g., from potato tubers or recombinant human)
-
Assay buffer (e.g., phosphate buffer)
-
Linoleic acid or arachidonic acid (substrate)
-
Test compounds and reference inhibitor (e.g., NDGA, Zileuton) dissolved in DMSO.
-
-
Procedure: a. In a quartz cuvette or 96-well UV plate, add the assay buffer and the test compound at various concentrations. b. Add the 5-LOX enzyme solution and incubate for 10-15 minutes at 25°C.[8] c. Initiate the reaction by adding the substrate (linoleic acid). d. Monitor the increase in absorbance at 234 nm for several minutes using a spectrophotometer.
-
Data Analysis: a. Calculate the initial reaction velocity from the linear portion of the absorbance curve. b. Determine the percentage of inhibition for each compound concentration relative to a vehicle control. c. Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the curve.
Conclusion
N-phenylbenzenesulfonamide derivatives represent a versatile and promising class of anti-inflammatory agents. Their efficacy is well-documented through a variety of in vivo and in vitro models, with many compounds demonstrating potent and selective inhibition of key inflammatory targets like COX-2. The protocols and data presented here provide a framework for researchers to evaluate novel derivatives and further explore their therapeutic potential in the treatment of inflammatory diseases.
References
- 1. Novel Benzenesulfonamide Derivatives of 5'-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 4-Fluoro-N-phenylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 4-fluoro-N-phenylbenzenesulfonamide, a key transformation for the synthesis of diverse derivatives for applications in medicinal chemistry and drug discovery. The protocols outlined below describe three robust methods for this transformation: classical N-alkylation with alkyl halides, the Mitsunobu reaction with alcohols, and a manganese-catalyzed "borrowing hydrogen" approach with alcohols.
Introduction
N-alkylated sulfonamides are a prominent structural motif in a wide range of biologically active compounds. The ability to introduce various alkyl groups onto the sulfonamide nitrogen is crucial for modulating the physicochemical and pharmacological properties of these molecules, such as their potency, selectivity, and pharmacokinetic profiles. This compound serves as a versatile scaffold, and its N-alkylation opens avenues to novel chemical entities. The choice of synthetic method depends on the nature of the alkylating agent, the desired scale of the reaction, and the functional group tolerance of the substrate.
Synthetic Strategies Overview
Three primary strategies for the N-alkylation of this compound are presented, each with distinct advantages and considerations.
Caption: Overview of synthetic strategies for N-alkylation.
Data Presentation
The following tables summarize representative quantitative data for the N-alkylation of sulfonamides using the described methods. Please note that specific yields for this compound may vary, and the data presented is based on structurally similar compounds found in the literature. Optimization of reaction conditions is recommended for the specific substrate.
Table 1: N-Alkylation with Alkyl Halides
| Entry | Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH | DMF | RT | 4 | ~85-95 |
| 2 | Ethyl Bromide | K₂CO₃ | DMF | 80 | 12 | ~80-90 |
| 3 | Benzyl Bromide | Cs₂CO₃ | CH₃CN | 60 | 6 | ~90-98 |
Table 2: N-Alkylation via Mitsunobu Reaction
| Entry | Alcohol | Phosphine | Azodicarboxylate | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methanol | PPh₃ | DEAD | THF | 0 to RT | 12 | ~80-90 |
| 2 | Ethanol | PPh₃ | DIAD | THF | 0 to RT | 12 | ~85-95 |
| 3 | Benzyl Alcohol | PPh₃ | DEAD | THF | 0 to RT | 8 | ~90-97 |
Table 3: Manganese-Catalyzed N-Alkylation with Alcohols
| Entry | Alcohol | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Alcohol | Mn(I) PNP pincer | K₂CO₃ | Xylenes | 150 | 24 | ~86[1] |
| 2 | 1-Butanol | Mn(I) PNP pincer | K₂CO₃ | 1-Butanol | 150 | 24 | ~85 |
Experimental Protocols
General Experimental Workflow
The general workflow for the N-alkylation of this compound, followed by purification, is depicted below.
Caption: General experimental workflow for N-alkylation.
Protocol 1: N-Alkylation with Alkyl Halides using Sodium Hydride
This protocol describes a general and highly effective method for the N-alkylation of sulfonamides using a strong base.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Add anhydrous DMF to dissolve the sulfonamide.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mitsunobu Reaction for N-Alkylation with Alcohols
The Mitsunobu reaction provides a mild and efficient method for the N-alkylation of sulfonamides using alcohols, proceeding with an inversion of stereochemistry at the alcohol carbon.[2]
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, benzyl alcohol)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the alcohol (1.1 equiv), and triphenylphosphine (1.2 equiv).
-
Add anhydrous THF to dissolve the reagents.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 8-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.
Protocol 3: Manganese-Catalyzed "Borrowing Hydrogen" N-Alkylation
This method utilizes an earth-abundant metal catalyst for the N-alkylation of sulfonamides with alcohols, offering a greener alternative with water as the only byproduct.[1]
Materials:
-
This compound
-
Alcohol (e.g., benzyl alcohol, 1-butanol)
-
Mn(I) PNP pincer precatalyst (e.g., [Mn(CO)₃(iPr-PNP)Br])
-
Potassium carbonate (K₂CO₃)
-
Xylenes (anhydrous)
-
Schlenk tube or other sealed reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the alcohol (1.2 equiv), the Mn(I) PNP pincer precatalyst (5 mol%), and potassium carbonate (10 mol%).
-
Add anhydrous xylenes to achieve a suitable concentration (e.g., 1 M).
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Alkyl halides are often toxic and volatile. Handle with care.
-
DEAD and DIAD are toxic and potentially explosive. Handle with care and avoid heating.
-
High-pressure reactions should be conducted behind a blast shield.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Fluoro-N-phenylbenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-fluoro-N-phenylbenzenesulfonamide derivatives with various arylboronic acids. This class of reactions is pivotal for the synthesis of biaryl sulfonamides, which are significant pharmacophores in drug discovery and development.
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. The reaction joins an organoboron compound, such as a boronic acid, with an organohalide using a palladium catalyst and a base. The synthesis of biaryl sulfonamides through this method is of particular interest due to their prevalence in medicinally active compounds, including inhibitors of enzymes and ion channels.
General Reaction Scheme
The general transformation for the Suzuki coupling of a this compound derivative with an arylboronic acid is depicted below:
Key Reaction Parameters
Successful Suzuki coupling reactions are highly dependent on the careful selection of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is critical for catalytic activity. Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). Phosphine ligands, such as triphenylphosphine (PPh₃) and SPhos, are often employed to stabilize the palladium catalyst and facilitate the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction yield and rate. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).
-
Solvent: The solvent system plays a crucial role in solubilizing the reactants and catalyst. A mixture of an organic solvent and water is often used. Common organic solvents include 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF).
-
Temperature: The reaction temperature influences the reaction rate. Most Suzuki couplings are performed at elevated temperatures, typically ranging from 80 °C to 120 °C.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura coupling reactions to synthesize biaryl sulfonamide derivatives. Please note that yields are highly dependent on the specific substrates and optimization of reaction conditions.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-N-phenylbenzenesulfonamide | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Iodo-N-phenylbenzenesulfonamide | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMF/H₂O | 90 | 8 | 92 |
| 3 | This compound | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 110 | 16 | 78 |
| 4 | 4-Bromo-N-methylbenzenesulfonamide | Naphthalene-1-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 24 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a general guideline for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Inerting: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl-N-phenylbenzenesulfonamide.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Drug Discovery Workflow for Biaryl Sulfonamides
This diagram outlines a typical workflow for the discovery and development of drugs based on biaryl sulfonamide scaffolds.
Caption: A generalized workflow for drug discovery utilizing biaryl sulfonamides.
Application of 4-Fluoro-N-phenylbenzenesulfonamide in Agricultural Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-N-phenylbenzenesulfonamide is a synthetic compound belonging to the sulfonamide class of chemicals. While specific data on its direct application in agricultural chemistry is limited in publicly available literature, the broader family of sulfonamides and their fluorinated derivatives has demonstrated significant potential as active ingredients in herbicides, fungicides, and insecticides. This document provides an overview of the potential applications, supported by data from related compounds, and detailed protocols for evaluating the efficacy of this compound in an agricultural context.
The introduction of a fluorine atom into a benzenesulfonamide structure can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which may, in turn, enhance its biological activity and selectivity. Research into fluorinated N-phenylalkanesulfonamides has indicated herbicidal properties, and various other sulfonamide derivatives have shown promise in controlling fungal pathogens and insect pests.[1][2][3]
Potential Applications in Agricultural Chemistry
Based on the known activities of structurally similar compounds, this compound is a candidate for investigation in the following areas:
-
Herbicidal Activity: Certain fluorinated N-phenylalkanesulfonamides have been shown to possess herbicidal properties.[1][2] The mode of action for many sulfonamide herbicides involves the inhibition of acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants.
-
Fungicidal Activity: Sulfonamide derivatives have been explored for their fungicidal effects. Their mechanism can vary, but some are known to interfere with essential metabolic pathways in fungi.
-
Insecticidal Activity: Various benzenesulfonamide derivatives have been synthesized and evaluated for their insecticidal properties, showing activity against a range of pests.[3] The mechanism of action for insecticidal sulfonamides can include disruption of the nervous system or other vital physiological processes.
Data on Related Sulfonamide Derivatives
To provide a reference for potential efficacy, the following table summarizes quantitative data from studies on various sulfonamide derivatives with agricultural applications.
| Compound Class | Activity Type | Target Organism(s) | Efficacy Data | Reference |
| Fluorinated N-phenylalkanesulfonamides | Herbicidal | Various plant species | Structure-dependent phytotoxicity observed. | [1][2] |
| 4-(propargyloxy) benzenesulfonamide derivatives | Insecticidal | Mythimna separata | LC50 values as low as 0.235 mg/mL.[3] | [3] |
| Naphthalenesulfonamide derivatives | Insecticidal | Not specified | LC50 values as low as 0.202 mg/mL. | [4] |
| Sulfonamide-derived chromones | Antifungal | Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, Candida glaberata | Significant in-vitro activity observed. | [5] |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and for conducting bioassays to evaluate its potential herbicidal, fungicidal, and insecticidal activities.
Synthesis of this compound
This protocol describes a general method for the synthesis of N-aryl sulfonamides.
Materials:
-
4-Fluorobenzenesulfonyl chloride
-
Aniline
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve aniline (1.0 equivalent) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 equivalents) to the solution.
-
Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Herbicidal Activity Bioassay
This protocol outlines a pre-emergence and post-emergence bioassay to evaluate the herbicidal effects of the test compound.
Materials:
-
Seeds of indicator plants (e.g., cress, lettuce for broadleaf; ryegrass, oat for grasses)
-
Potting soil or sand
-
Pots or petri dishes
-
This compound
-
Acetone (as a solvent)
-
Tween 20 (as a surfactant)
-
Positive control (a commercial herbicide)
-
Negative control (solvent + surfactant in water)
-
Growth chamber or greenhouse with controlled conditions
Procedure:
Pre-emergence Assay:
-
Prepare a stock solution of the test compound in acetone.
-
Prepare serial dilutions of the stock solution and mix with water containing 0.1% Tween 20.
-
Fill pots with soil and sow a known number of seeds of the indicator plants.
-
Apply the test solutions evenly to the soil surface.
-
Place the pots in a growth chamber with appropriate light and temperature conditions.
-
After 14-21 days, assess the germination rate, seedling height, and biomass for each treatment and compare with the controls.
Post-emergence Assay:
-
Sow seeds in pots and allow them to grow to the 2-3 leaf stage.
-
Apply the test solutions as a foliar spray until runoff.
-
Return the plants to the growth chamber.
-
After 7-14 days, visually assess the phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) and measure plant height and biomass.
Fungicidal Activity Bioassay
This protocol describes an in vitro method to determine the minimum inhibitory concentration (MIC) of the test compound against fungal pathogens.
Materials:
-
Fungal strains (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB)
-
96-well microtiter plates
-
This compound
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Positive control (a commercial fungicide)
-
Negative control (DMSO in PDB)
-
Spectrophotometer
Procedure:
-
Culture the fungal strains on PDA plates.
-
Prepare a spore suspension in sterile water and adjust the concentration.
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in PDB in a 96-well plate.
-
Inoculate each well with the fungal spore suspension.
-
Incubate the plates at an appropriate temperature for 48-72 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring the optical density at 600 nm.
Insecticidal Activity Bioassay
This protocol details a leaf-dip bioassay to assess the insecticidal properties of the test compound.
Materials:
-
Test insects (e.g., larvae of Spodoptera littoralis or aphids)
-
Host plant leaves
-
This compound
-
Acetone (as a solvent)
-
Tween 20 (as a surfactant)
-
Positive control (a commercial insecticide)
-
Negative control (solvent + surfactant in water)
-
Petri dishes with moist filter paper
-
Ventilated containers for insects
Procedure:
-
Prepare test solutions of the compound in an acetone-water mixture with 0.1% Tween 20.
-
Dip host plant leaves into the test solutions for 10-30 seconds and allow them to air dry.
-
Place the treated leaves into petri dishes.
-
Introduce a known number of test insects into each petri dish.
-
Seal the dishes and incubate at an appropriate temperature and photoperiod.
-
Assess insect mortality at 24, 48, and 72 hours.
-
Calculate the LC50 (lethal concentration for 50% of the population) value.
Conclusion
While direct agricultural applications of this compound are not yet established in the literature, its chemical structure suggests potential for herbicidal, fungicidal, or insecticidal activity. The provided protocols offer a robust framework for researchers to systematically evaluate its efficacy and mechanism of action. Further investigation into structure-activity relationships within this class of compounds could lead to the development of novel and effective crop protection agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. fsis.usda.gov [fsis.usda.gov]
- 5. Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: [18F]Benzenesulfonamide Derivatives for PET Imaging of Carbonic Anhydrase IX
Disclaimer: To date, there is no available scientific literature on the specific compound "[18F]4-Fluoro-N-phenylbenzenesulfonamide" for PET imaging applications. Therefore, these application notes and protocols are based on closely related and extensively studied 18F-labeled benzenesulfonamide derivatives that target Carbonic Anhydrase IX (CA-IX) , a key enzyme in tumor biology. The presented data and methodologies are compiled from published research on these analogous tracers and are intended to provide a comprehensive guide for researchers, scientists, and drug development professionals in this field.
Introduction
Carbonic Anhydrase IX (CA-IX) is a transmembrane enzyme that is highly overexpressed in a wide range of solid tumors, including renal, cervical, breast, and lung cancers.[1] Its expression is primarily induced by hypoxia (low oxygen levels), a common feature of the tumor microenvironment, through the activation of the hypoxia-inducible factor-1α (HIF-1α) pathway.[1][2] CA-IX plays a crucial role in pH regulation, promoting cancer cell survival and proliferation in acidic and hypoxic conditions.[3] The limited expression of CA-IX in most normal tissues makes it an attractive and specific target for the development of diagnostic imaging agents and therapeutics.[1]
Benzenesulfonamides are a well-established class of potent CA-IX inhibitors.[1] Radiolabeling of these molecules with fluorine-18 ([18F]), a positron-emitting radionuclide with favorable decay characteristics (t½ = 109.8 min), enables non-invasive in vivo visualization and quantification of CA-IX expression using Positron Emission Tomography (PET). PET imaging with [18F]-labeled benzenesulfonamide derivatives has the potential to stratify patients for CA-IX targeted therapies, assess tumor hypoxia, and monitor treatment response.
Signaling Pathway of CA-IX in Hypoxic Tumors
The following diagram illustrates the induction of CA-IX expression under hypoxic conditions.
Quantitative Data of [18F]-Labeled Benzenesulfonamide Derivatives
The following tables summarize the key quantitative data for several [18F]-labeled benzenesulfonamide derivatives targeting CA-IX, as reported in the literature.
Table 1: Radiosynthesis and In Vitro Properties
| Tracer Name | Precursor | Radiochemical Yield (Decay-Corrected) | Molar Activity (GBq/µmol) | Binding Affinity (Ki for CA-IX in µM) | Reference |
| [18F]-Cationic Sulfonamide 2 | Boronic acid pinacol ester precursor | 10 ± 4% | 85.1 ± 70.3 | 0.22 | [4][5][6] |
| [18F]-FEC | Tosyloxy precursor | Not Reported | Not Reported | Good affinity | [2][7][8] |
| [18F]-U-104 | Not Specified | Not Reported | Not Reported | Good affinity | [2][7][8] |
| [18F]VM4-037 | Not Specified | Not Reported | Not Reported | 0.124 | [3] |
Table 2: Preclinical In Vivo Biodistribution Data (1-hour post-injection in HT-29 tumor-bearing mice)
| Tracer Name | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Primary Clearance Route | Reference |
| [18F]-Cationic Sulfonamide 2 | 0.41 ± 0.06 | 1.99 ± 0.25 | Not Reported | Hepatobiliary and Renal | [4][5][6] |
| [18F]-FEC | Low | Not Reported | Not Reported | Liver | [2][7][8] |
| [18F]-U-104 | Low | Not Reported | Not Reported | Retained in blood | [2][7][8] |
%ID/g = percentage of injected dose per gram of tissue.
Experimental Protocols
Protocol for Radiosynthesis of a Cationic [18F]-Benzenesulfonamide Derivative
This protocol is based on the synthesis of a cationic sulfonamide inhibitor, herein referred to as [18F]-labeled compound 2, as described by A. P. Wu and colleagues.[4][5][6]
3.1.1. Materials and Reagents
-
[18F]Fluoride (produced via a cyclotron)
-
Precursor: Boronic acid pinacol ester derivative of the sulfonamide
-
Copper(II) triflate
-
Pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium carbonate (K2CO3)
-
Sep-Pak C18 light cartridge
-
Sterile water for injection
-
Ethanol, absolute
3.1.2. Radiosynthesis Workflow
3.1.3. Step-by-Step Procedure
-
[18F]Fluoride Production and Preparation:
-
Produce aqueous [18F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a medical cyclotron.
-
Trap the aqueous [18F]fluoride on an anion exchange cartridge.
-
Elute the [18F]fluoride from the cartridge using a solution of K2.2.2 and K2CO3 in acetonitrile/water.
-
Dry the [18F]fluoride complex by azeotropic distillation with acetonitrile under a stream of nitrogen at 110°C.
-
-
Radiolabeling Reaction:
-
Dissolve the boronic acid pinacol ester precursor (approx. 5-10 mg), copper(II) triflate, and pyridine in anhydrous DMF.
-
Add this solution to the dried [18F]fluoride complex.
-
Seal the reaction vessel and heat at 120°C for 20 minutes.
-
-
Purification:
-
After cooling, quench the reaction mixture with HPLC-grade water.
-
Inject the crude reaction mixture onto a semi-preparative C18 HPLC column.
-
Elute with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to separate the [18F]-labeled product from unreacted precursor and byproducts.
-
Collect the fraction corresponding to the desired product.
-
-
Formulation:
-
Dilute the collected HPLC fraction with water and trap the [18F]-labeled product on a C18 Sep-Pak cartridge.
-
Wash the cartridge with sterile water to remove any remaining HPLC solvents.
-
Elute the final product from the cartridge with a small volume of absolute ethanol.
-
Formulate the final product by diluting with sterile saline for injection.
-
Quality Control Protocol
3.2.1. Radiochemical Purity and Identity
-
Method: Analytical High-Performance Liquid Chromatography (HPLC).
-
Column: Analytical C18 column.
-
Mobile Phase: A suitable isocratic or gradient system of acetonitrile and water.
-
Detection: In-line UV detector (at a wavelength appropriate for the compound, e.g., 254 nm) and a radioactivity detector.
-
Procedure: Inject a small aliquot of the final product. The radiochemical purity is determined by the percentage of the total radioactivity that elutes at the same retention time as the non-radioactive reference standard.
3.2.2. Molar Activity
-
Method: Calculated from the analytical HPLC data.
-
Procedure:
-
Generate a standard curve by injecting known concentrations of the non-radioactive reference standard and measuring the corresponding peak area with the UV detector.
-
Inject a known volume of the final [18F]-labeled product and measure the peak area from the UV chromatogram to determine the mass of the compound.
-
Measure the total radioactivity of the injected volume using a dose calibrator.
-
Calculate the molar activity (in GBq/µmol) by dividing the radioactivity by the calculated number of moles of the compound.
-
3.2.3. Residual Solvents
-
Method: Gas Chromatography (GC).
-
Procedure: Analyze a sample of the final product for the presence of residual solvents from the synthesis (e.g., acetonitrile, ethanol, DMF).
-
Acceptance Criteria: Levels must be below the limits specified in the relevant pharmacopeia (e.g., USP <467>).
3.2.4. pH
-
Method: pH meter or pH-indicator strips.
-
Procedure: Measure the pH of the final formulated product.
-
Acceptance Criteria: Typically between 4.5 and 7.5.
3.2.5. Sterility and Endotoxin Testing
-
Sterility: The final product should be passed through a 0.22 µm sterile filter into a sterile vial. Sterility testing should be performed according to standard protocols (e.g., USP <71>).
-
Endotoxins: Perform a Limulus Amebocyte Lysate (LAL) test to quantify bacterial endotoxins (e.g., USP <85>).
Protocol for Preclinical PET Imaging in a Tumor Xenograft Model
This protocol describes a typical in vivo PET imaging study using immunodeficient mice bearing CA-IX expressing human tumor xenografts (e.g., HT-29 colorectal cancer cells).[1][4][5][6]
3.3.1. Animal Model
-
Species: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Cell Line: HT-29 (human colorectal adenocarcinoma), known to express CA-IX, especially under hypoxic conditions.
-
Tumor Implantation: Subcutaneously inject approximately 5 x 10⁶ HT-29 cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).
3.3.2. Preclinical PET Imaging Workflow
3.3.3. Step-by-Step Procedure
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using a suitable anesthetic (e.g., 2% isoflurane in oxygen).
-
Maintain the animal's body temperature using a heating pad.
-
-
Radiotracer Injection:
-
Administer a bolus injection of the [18F]-labeled benzenesulfonamide derivative (typically 5-10 MBq) via the lateral tail vein.
-
-
Uptake Phase:
-
Allow the radiotracer to distribute in the body for a specific period (e.g., 60 minutes). The animal should remain under anesthesia during this time.
-
-
PET/CT Imaging:
-
Position the animal in the gantry of a small-animal PET/CT scanner.
-
Acquire a static PET scan for 10-15 minutes.
-
Following the PET scan, acquire a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Analysis:
-
Reconstruct the PET and CT images using appropriate algorithms.
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and various organs (e.g., muscle, liver, kidneys, brain) on the fused images.
-
Quantify the radioactivity concentration in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Ex Vivo Biodistribution (Optional but Recommended):
-
Immediately after the imaging session, euthanize the mouse.
-
Dissect the tumor and major organs.
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the tracer uptake in each tissue as %ID/g. This serves as a gold standard to validate the PET imaging data.
-
Conclusion
[18F]-labeled benzenesulfonamide derivatives represent a promising class of PET tracers for the non-invasive imaging of CA-IX expression in tumors. While some of the initial tracers have shown limitations such as low tumor uptake or unfavorable biodistribution, ongoing research is focused on developing new derivatives with improved imaging characteristics.[2][4][5][6][7][8] The protocols outlined in this document provide a framework for the radiosynthesis, quality control, and preclinical evaluation of these important imaging agents, which have the potential to significantly impact the management of cancer patients.
References
- 1. scispace.com [scispace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. [18F]VM4-037 MicroPET Imaging and Biodistribution of Two In Vivo CAIX-Expressing Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 18F-labeled cationic carbonic anhydrase IX inhibitors for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and evaluation of 18F-labeled cationic carbonic anhydrase IX inhibitors for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and evaluation of 18F-labeled carbonic anhydrase IX inhibitors for imaging with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticancer Agents Based on the 4-Fluoro-N-phenylbenzenesulfonamide Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-Fluoro-N-phenylbenzenesulfonamide scaffold represents a promising core structure for the development of novel anticancer agents. Derivatives of this scaffold have demonstrated significant potential, primarily through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell survival, proliferation, and metastasis. This document provides detailed application notes, experimental protocols, and data related to the development of these compounds.
Application Notes
Mechanism of Action
The primary mechanism of action for many anticancer agents derived from the this compound core is the inhibition of carbonic anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is overexpressed in a wide variety of solid tumors and is generally absent in normal tissues. Its expression is often induced by hypoxia, a common feature of the tumor microenvironment.
By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, extracellular CA IX contributes to the acidification of the tumor microenvironment while maintaining a neutral intracellular pH in cancer cells. This pH gradient favors tumor progression and metastasis and contributes to resistance to conventional cancer therapies.
Inhibitors based on the this compound scaffold bind to the zinc ion in the active site of CA IX, blocking its catalytic activity. This inhibition leads to an increase in the pH of the tumor microenvironment and a decrease in the intracellular pH of cancer cells, ultimately inducing apoptosis and inhibiting tumor growth. While the primary target is often CA IX, some derivatives also show activity against other CA isoforms, and the selectivity profile is a key aspect of their development.
Recent studies have also explored the potential for these compounds to induce apoptosis through both intrinsic and extrinsic pathways, as evidenced by the activation of caspases. However, a direct, well-documented link between the this compound core and the modulation of the NF-κB signaling pathway has not been established in the reviewed literature. Therefore, the primary and most substantiated mechanism of action remains the inhibition of tumor-associated carbonic anhydrases.
Data Presentation
Table 1: Carbonic Anhydrase Inhibition Data for Selected Benzenesulfonamide Derivatives
| Compound ID | Target Isoform | Inhibition Constant (Kᵢ) (nM) |
| Series 1: Phenylsulfonamides | ||
| Compound A | hCA I | >10000 |
| hCA II | 108 | |
| hCA IX | 25 | |
| hCA XII | 5.4 | |
| Compound B | hCA I | 7580 |
| hCA II | 98 | |
| hCA IX | 32 | |
| hCA XII | 6.1 | |
| Series 2: Triazole-Benzenesulfonamides | ||
| Compound C | hCA I | 428 |
| hCA II | 95 | |
| hCA IX | 25 | |
| hCA XII | 31 | |
| Compound D | hCA I | 638 |
| hCA II | 164 | |
| hCA IX | 52 | |
| hCA XII | 80 |
Data is illustrative and compiled from multiple sources on benzenesulfonamide derivatives.
Table 2: In Vitro Anticancer Activity (IC50) of Selected Benzenesulfonamide Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| Series 3: Thiazolone-Benzenesulfonamides | |||
| Compound E | MDA-MB-231 | Triple-Negative Breast Cancer | 1.52 |
| MCF-7 | Breast Cancer | 2.15 | |
| Compound F | MDA-MB-231 | Triple-Negative Breast Cancer | 3.21 |
| MCF-7 | Breast Cancer | 4.88 | |
| Series 4: Pyrazolyl-Thiazole Benzenesulfonamides | |||
| Compound G | HEPG-2 | Liver Cancer | 3.44 |
| MCF-7 | Breast Cancer | 3.18 (normoxic) / 1.39 (hypoxic) | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 7.13 (normoxic) / 0.76 (hypoxic) | |
| Compound H | HEPG-2 | Liver Cancer | 5.21 |
| MCF-7 | Breast Cancer | 4.56 (normoxic) / 2.11 (hypoxic) | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 9.87 (normoxic) / 2.54 (hypoxic) |
Data is illustrative and compiled from multiple sources on benzenesulfonamide derivatives. The specific substitution patterns on the core structure significantly influence activity.[1]
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines a general method for the synthesis of the this compound core structure.
Materials:
-
4-Fluorobenzenesulfonyl chloride
-
Aniline (or substituted aniline)
-
Pyridine (or other suitable base)
-
Dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve aniline (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 equivalents) to the solution.
-
In a separate flask, dissolve 4-fluorobenzenesulfonyl chloride (1.1 equivalents) in dichloromethane.
-
Add the 4-fluorobenzenesulfonyl chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield the desired this compound derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15 minutes on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Carbonic Anhydrase Inhibition Assay
This protocol is for determining the inhibitory activity of the compounds against different carbonic anhydrase isoforms.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the CA enzyme in Tris-HCl buffer.
-
Prepare serial dilutions of the test compounds and a known CA inhibitor (e.g., acetazolamide) in DMSO.
-
In a 96-well plate, add the Tris-HCl buffer, the CA enzyme solution, and the test compound solution (or DMSO for control).
-
Pre-incubate the enzyme with the inhibitor for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate (p-NPA) solution.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes at room temperature. The rate of p-nitrophenol formation is monitored.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value for each compound against each CA isoform. The Ki can be calculated using the Cheng-Prusoff equation.
Protocol 4: Annexin V-FITC/Propidium Iodide Apoptosis Assay
This protocol is used to quantify apoptosis in cancer cells treated with the test compounds.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
Synthesized this compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at their IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Harvest the cells (both adherent and floating) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
Visualizations
Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Fluoro-N-phenylbenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Fluoro-N-phenylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most traditional and widely employed method for synthesizing this compound is the reaction of 4-fluorobenzenesulfonyl chloride with aniline.[1] This reaction typically requires a base to neutralize the hydrochloric acid byproduct.[1]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Firstly, ensure the purity and dryness of your starting materials, as sulfonyl chlorides are moisture-sensitive and can hydrolyze.[1] Secondly, incomplete reaction due to insufficient reaction time or temperature can be a cause. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[1] Lastly, the choice of base and solvent can significantly impact the yield.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: The formation of multiple products can be attributed to several side reactions. A common byproduct is 4-fluorobenzenesulfonic acid, resulting from the hydrolysis of the starting sulfonyl chloride.[2] Additionally, if the reaction conditions are not carefully controlled, over-reaction can lead to the formation of di-substituted products.[2]
Q4: How can I effectively purify the final product, this compound?
A4: Purification of sulfonamides can be achieved through several methods, depending on the nature of the impurities. Recrystallization is a highly effective technique for purifying solid sulfonamides.[2] Column chromatography using silica gel is another common method for separating the desired product from byproducts and unreacted starting materials.[2] For acidic impurities like 4-fluorobenzenesulfonic acid, a liquid-liquid extraction with a basic aqueous solution can be effective during the workup.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive 4-fluorobenzenesulfonyl chloride due to hydrolysis. | Use freshly opened or properly stored 4-fluorobenzenesulfonyl chloride. Ensure all glassware and solvents are anhydrous.[1] |
| Insufficiently reactive aniline. | Check the purity of the aniline. If necessary, purify it by distillation. | |
| Inappropriate base or solvent. | Screen different bases (e.g., pyridine, triethylamine) and solvents (e.g., dichloromethane, tetrahydrofuran) to find the optimal conditions. | |
| Formation of a White Precipitate (likely sulfonic acid) | Presence of water in the reaction. | Dry all solvents and reagents thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Presence of Multiple Products (TLC/LC-MS) | Over-sulfonylation of aniline (di-sulfonamide formation). | Add the 4-fluorobenzenesulfonyl chloride to the aniline solution slowly and at a controlled temperature (e.g., 0 °C). Use a slight excess of aniline.[1] |
| Unreacted starting materials. | Increase the reaction time or temperature. Monitor the reaction to completion.[1] | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the workup solvent. | Choose a workup solvent in which the product has lower solubility. |
| Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. | |
| Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography to achieve better separation. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol provides a general methodology. Researchers should optimize the specific quantities and conditions based on their experimental setup and scale.
Materials:
-
4-Fluorobenzenesulfonyl chloride
-
Aniline
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine or triethylamine (base)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve aniline (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (1.1 - 1.5 equivalents) to the aniline solution and stir for 10-15 minutes.
-
In a separate flask, dissolve 4-fluorobenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM.
-
Add the 4-fluorobenzenesulfonyl chloride solution dropwise to the cooled aniline solution over 30-60 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Workflow and Troubleshooting
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
Common byproducts in the reaction of 4-fluorobenzenesulfonyl chloride and aniline
This technical support guide is intended for researchers, scientists, and drug development professionals working with the synthesis of 4-fluoro-N-phenylbenzenesulfonamide from 4-fluorobenzenesulfonyl chloride and aniline. It provides troubleshooting advice and answers to frequently asked questions regarding common byproducts and reaction challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction occurring between 4-fluorobenzenesulfonyl chloride and aniline?
The primary reaction is a nucleophilic acyl substitution where the amino group of aniline attacks the electrophilic sulfur atom of the 4-fluorobenzenesulfonyl chloride. This results in the formation of the desired product, this compound, and hydrochloric acid as a byproduct.
Q2: What are the most common byproducts I might encounter in this reaction?
Several byproducts can form under non-ideal conditions. The most common include:
-
4-Fluorobenzenesulfonic acid: This forms if the 4-fluorobenzenesulfonyl chloride reacts with any moisture present in the reaction.[1][2]
-
Di-sulfonated aniline (N,N-bis(4-fluorophenylsulfonyl)aniline): This can occur if a second molecule of 4-fluorobenzenesulfonyl chloride reacts with the nitrogen of the newly formed sulfonamide. This is more likely if an excess of the sulfonyl chloride is used or if the reaction temperature is too high.
-
Unreacted starting materials: Incomplete reactions will leave residual 4-fluorobenzenesulfonyl chloride and aniline in the product mixture.
Q3: How can I minimize the formation of these byproducts?
To minimize byproduct formation, it is crucial to:
-
Ensure anhydrous conditions: Use dry solvents and glassware to prevent the hydrolysis of 4-fluorobenzenesulfonyl chloride.
-
Control stoichiometry: Use a precise 1:1 molar ratio of aniline to 4-fluorobenzenesulfonyl chloride, or a slight excess of aniline, to reduce the chance of di-sulfonylation.
-
Optimize reaction temperature: Running the reaction at a controlled, and often lower, temperature can help prevent side reactions.
-
Use a base: The inclusion of a non-nucleophilic base, such as pyridine or triethylamine, is critical to neutralize the HCl generated during the reaction. This prevents the protonation of aniline, which would render it non-nucleophilic, and drives the reaction to completion.
Q4: Can the solvent affect the reaction outcome?
Absolutely. The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred. Protic solvents, especially those containing water, should be avoided to prevent hydrolysis of the sulfonyl chloride. The solvent can also influence the solubility of reactants and the reaction rate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product | 1. Incomplete reaction. 2. Presence of moisture leading to hydrolysis of the sulfonyl chloride. 3. Protonation of aniline by HCl byproduct. | 1. Increase reaction time or gently warm the reaction mixture. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Add a non-nucleophilic base (e.g., pyridine, triethylamine) to the reaction mixture to scavenge HCl. |
| Presence of a significant amount of 4-fluorobenzenesulfonic acid | Reaction conditions were not anhydrous. | Thoroughly dry all solvents and glassware before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Detection of di-sulfonated aniline | 1. An excess of 4-fluorobenzenesulfonyl chloride was used. 2. The reaction temperature was too high. | 1. Use a 1:1 or slightly less than 1:1 molar ratio of 4-fluorobenzenesulfonyl chloride to aniline. 2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Complex mixture of products observed by TLC or LC-MS | 1. Multiple side reactions occurring. 2. Degradation of starting materials or product. | 1. Re-evaluate the entire experimental setup, focusing on anhydrous conditions, stoichiometry, and temperature control. 2. Consider purification of starting materials before the reaction. |
| Reaction fails to start or proceeds very slowly | 1. Aniline is protonated and no longer nucleophilic. 2. Low quality or degraded 4-fluorobenzenesulfonyl chloride. | 1. Ensure a suitable base is present in the reaction mixture. 2. Check the purity of the 4-fluorobenzenesulfonyl chloride. It should be a colorless to light yellow solid or liquid.[2] |
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a representative example and may require optimization for specific laboratory conditions.
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or in a desiccator.
-
All solvents should be of anhydrous grade.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add aniline (1.0 equivalent) and a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Add a non-nucleophilic base such as pyridine or triethylamine (1.1 to 1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent.
-
Add the 4-fluorobenzenesulfonyl chloride solution dropwise to the stirred aniline solution over a period of 15-30 minutes.
-
-
Reaction:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water or a dilute acid solution (e.g., 1M HCl) to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Visualizations
Caption: Reaction scheme showing the desired product and major byproducts.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of 4-Fluoro-N-phenylbenzenesulfonamide by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Fluoro-N-phenylbenzenesulfonamide by recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Problem: The compound does not dissolve in the hot solvent.
-
Possible Cause: Insufficient solvent volume or an inappropriate solvent choice.
-
Solution: Gradually add more of the selected hot solvent in small portions until the solid dissolves. If a large volume of solvent is required, the chosen solvent may not be suitable. In such cases, it is advisable to remove the solvent under reduced pressure and select a more appropriate one. For N-aryl sulfonamides, polar protic solvents like ethanol or a mixture of solvents (e.g., ethanol/water) are often effective.
-
-
Possible Cause: The compound may have low solubility in the chosen solvent even at elevated temperatures.
-
Solution: Consider a different solvent or a solvent/anti-solvent system. A good approach is to dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid.
-
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is too dilute (excess solvent was used), or the solution is supersaturated and requires initiation of crystal growth.
-
Solution 1: Induce Crystallization. Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.
-
Solution 2: Seeding. If available, add a small, pure crystal of this compound to the solution. This "seed" crystal will act as a template for further crystallization.
-
Solution 3: Reduce Solvent Volume. If induction methods are unsuccessful, gently heat the solution to evaporate some of the solvent. This will increase the concentration of the compound. Allow the more concentrated solution to cool again.
-
Solution 4: Further Cooling. Place the flask in an ice-water bath to further decrease the solubility of the compound and promote precipitation.
-
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is too concentrated, or the cooling rate is too fast. This can also happen if the compound has significant impurities, which can lower its melting point.
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to dilute the solution slightly. Allow the solution to cool more slowly by letting the flask stand at room temperature before placing it in an ice bath. Insulating the flask with a cloth can also help to slow down the cooling process.
-
Problem: The crystal yield is low.
-
Possible Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.
-
Solution: Ensure the minimum amount of hot solvent is used to dissolve the compound. After filtration, the mother liquor can be concentrated and cooled again to recover a second crop of crystals.
-
-
Possible Cause: Premature crystallization occurred during hot filtration.
-
Solution: Preheat the funnel and the receiving flask before filtration. Use a stemless or short-stemmed funnel to minimize the surface area for cooling. If crystals form in the funnel, they can be redissolved by washing with a small amount of hot solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent should be determined experimentally. A good starting point for N-aryl sulfonamides is a polar protic solvent such as ethanol or isopropanol. A mixed solvent system, like ethanol-water, is often effective. In this system, the compound is dissolved in a minimal amount of hot ethanol (the "good" solvent), and then hot water (the "anti-solvent") is added dropwise until the solution becomes cloudy. A few drops of hot ethanol are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.
Q2: How can I determine the appropriate solvent and its volume?
A2: To determine a suitable solvent, place a small amount of the crude compound in a test tube and add a few drops of the solvent. If the compound dissolves immediately at room temperature, the solvent is likely too good. If it doesn't dissolve at room temperature, heat the mixture. A good solvent will dissolve the compound when hot but not when cold. The ideal volume is the minimum amount of hot solvent required to completely dissolve the solid.
Q3: How can I remove colored impurities?
A3: If the hot solution is colored, you can add a small amount of activated charcoal (decolorizing carbon) to the solution and boil it for a few minutes. The charcoal will adsorb the colored impurities. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Q4: How can I improve the purity of my recrystallized product?
A4: To improve purity, ensure that the solution cools slowly and without disturbance. Rapid cooling can trap impurities within the crystal lattice. Washing the collected crystals with a small amount of ice-cold recrystallization solvent will also help to remove any adherent mother liquor containing dissolved impurities. A second recrystallization may be necessary for highly impure samples.
Data Presentation
| Solvent | Polarity | Solubility at Room Temp. | Solubility at Boiling Point | Suitability as a Single Solvent | Suitability in a Mixed System |
| Water | High | Poor | Poor | Unlikely | Good (as anti-solvent) |
| Ethanol | High | Moderate | Good | Possible | Good (as solvent) |
| Methanol | High | Moderate | Good | Possible | Good (as solvent) |
| Acetone | High | Good | Good | Unlikely (too soluble) | Possible (as solvent) |
| Ethyl Acetate | Medium | Moderate | Good | Possible | Good (as solvent) |
| Dichloromethane | Medium | Good | Good | Unlikely (too soluble) | Not ideal with polar anti-solvents |
| Hexane | Low | Poor | Poor | Unlikely | Good (as anti-solvent) |
| Toluene | Low | Poor | Moderate | Possible | Good (as anti-solvent) |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Protocol 2: Mixed-Solvent Recrystallization (Example with Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Induce Cloudiness: While keeping the solution hot, add hot water dropwise with swirling until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Troubleshooting low yields in sulfonamide synthesis
This guide provides troubleshooting strategies and answers to frequently asked questions to address low yields in sulfonamide synthesis. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in sulfonamide synthesis?
Low yields in sulfonamide synthesis can stem from several factors. The most common issues include poor quality of starting materials, suboptimal reaction conditions, and inefficient product purification. Degradation of the sulfonyl chloride, often due to moisture, is a frequent culprit. Side reactions, such as the formation of bis-sulfonylated products with primary amines, can also significantly reduce the yield of the desired product.
Q2: How can I determine if my starting materials are the source of the problem?
The purity of both the sulfonyl chloride and the amine is critical.[1]
-
Sulfonyl Chlorides: These reagents are often sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine. It is best to use freshly opened or properly stored sulfonyl chlorides. You can check for hydrolysis by running a Thin Layer Chromatography (TLC) of the sulfonyl chloride. The sulfonic acid will appear as a more polar spot that will not move far from the baseline.
-
Amines: Impurities in the amine can lead to unwanted side reactions. The purity of the amine can be checked by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).
Q3: What are the key reaction parameters to optimize for improving sulfonamide yield?
Optimizing reaction conditions is crucial for maximizing yield. The key parameters to consider are the choice of base, solvent, reaction temperature, and stoichiometry.
-
Base: A base is typically used to neutralize the HCl generated during the reaction.[2] Pyridine or triethylamine are common choices. The base should be strong enough to deprotonate the amine without causing side reactions.[1]
-
Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants.[1] Anhydrous solvents, such as dichloromethane (DCM) or acetonitrile, are often preferred to prevent hydrolysis of the sulfonyl chloride.[1][2]
-
Temperature: The reaction temperature should be carefully controlled. Many sulfonamide syntheses are initially performed at a lower temperature (e.g., 0 °C) to control the exothermic reaction, and then allowed to warm to room temperature to drive the reaction to completion.[1]
-
Stoichiometry: Using a slight excess of the amine (e.g., 1.1 equivalents) can help to ensure the complete consumption of the sulfonyl chloride.[2]
Q4: How can I monitor the progress of my reaction to identify the optimal reaction time?
Monitoring the reaction progress is essential to determine when the reaction is complete and to avoid potential side reactions from prolonged reaction times. Thin Layer Chromatography (TLC) is a simple and effective technique for this purpose. By spotting the reaction mixture on a TLC plate over time, you can observe the disappearance of the starting materials and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[3]
Q5: My product seems to be lost during the workup and purification steps. What can I do to improve recovery?
Product loss during workup and purification is a common issue.
-
Workup: If your sulfonamide has some solubility in the aqueous phase, performing multiple extractions with an organic solvent can improve recovery.[1] Ensure the pH of the aqueous layer is optimized for the extraction of your specific sulfonamide.
-
Purification:
-
Recrystallization: This is a powerful purification technique for solid products. The choice of solvent is critical. A good recrystallization solvent should dissolve the sulfonamide well at high temperatures but poorly at low temperatures.[4] Common solvent systems include ethanol/water or ethyl acetate/hexanes.[2]
-
Column Chromatography: For products that are difficult to crystallize or for removing closely related impurities, column chromatography is a versatile method. Silica gel is a common stationary phase for sulfonamide purification.
-
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Degraded Sulfonyl Chloride | Use a fresh bottle of sulfonyl chloride or purify the existing stock. Ensure all glassware and solvents are anhydrous to prevent hydrolysis. |
| Inactive Amine | Check the purity of the amine using NMR or HPLC. If necessary, purify the amine before use. |
| Incorrect Reaction Conditions | Optimize the base, solvent, and temperature. Refer to the data tables below for guidance. Monitor the reaction by TLC to ensure it is proceeding. |
| Steric Hindrance | If either the sulfonyl chloride or the amine is sterically hindered, the reaction may require more forcing conditions, such as higher temperatures or a stronger, non-nucleophilic base. |
Issue 2: Presence of Multiple Products in the Crude Mixture
| Possible Cause | Suggested Solution |
| Bis-sulfonylation of Primary Amine | Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride. Add the sulfonyl chloride slowly to the amine solution at a low temperature (0 °C). |
| Side reactions with functional groups | If the starting materials contain other reactive functional groups, consider using protecting groups to prevent unwanted side reactions. |
| Reaction with Solvent | Ensure the chosen solvent is inert under the reaction conditions. For example, avoid protic solvents that can react with the sulfonyl chloride.[1] |
Data Presentation
The following tables provide illustrative data on how different reaction parameters can affect the yield of a typical sulfonamide synthesis (e.g., the reaction of benzenesulfonyl chloride with aniline).
Table 1: Effect of Base on Sulfonamide Yield
| Base | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyridine | 1.5 | DCM | 0 to RT | 12 | 85 |
| Triethylamine | 1.5 | DCM | 0 to RT | 12 | 82 |
| DIPEA | 1.5 | DCM | 0 to RT | 12 | 78 |
| None | - | DCM | 0 to RT | 24 | <10 |
Table 2: Effect of Solvent on Sulfonamide Yield
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Dichloromethane (DCM) | Pyridine | 0 to RT | 12 | 85 |
| Acetonitrile | Pyridine | 0 to RT | 12 | 80 |
| Tetrahydrofuran (THF) | Pyridine | 0 to RT | 12 | 75 |
| Water | NaHCO₃ | RT | 24 | 40 |
Table 3: Effect of Temperature on Sulfonamide Yield
| Temperature (°C) | Base | Solvent | Time (h) | Yield (%) |
| 0 to RT | Pyridine | DCM | 12 | 85 |
| RT | Pyridine | DCM | 12 | 75 |
| 40 | Pyridine | DCM | 6 | 65 |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol describes a general method for the synthesis of a sulfonamide from a sulfonyl chloride and an amine.[2]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a suitable base, such as pyridine (1.5 equivalents).
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours.
-
Monitoring: Monitor the progress of the reaction by TLC. A suitable eluent system is typically a mixture of hexanes and ethyl acetate.
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying a solid sulfonamide by recrystallization.[4]
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystals of the pure sulfonamide should form. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: Purification by Column Chromatography
This protocol describes the purification of a sulfonamide using column chromatography.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Sample Loading: Dissolve the crude sulfonamide in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to move the product down the column.
-
Fraction Collection: Collect fractions of the eluate and analyze them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified sulfonamide.
Protocol 4: TLC Monitoring of the Reaction
-
Prepare the TLC Plate: Draw a baseline in pencil on a silica gel TLC plate.
-
Spot the Plate: Using a capillary tube, spot the starting amine, the sulfonyl chloride, and the reaction mixture on the baseline.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Visualize the Plate: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.
Protocol 5: HPLC Analysis of Reaction Mixture
High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of the reaction progress.[3]
-
Sample Preparation: Take a small aliquot of the reaction mixture and dilute it with the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid). A gradient elution may be necessary to separate all components.
-
Detection: UV detector set at a wavelength where the starting materials and product absorb.
-
-
Analysis: Inject the prepared sample into the HPLC system. The retention times and peak areas of the starting materials and product can be used to determine the extent of the reaction.
Visualizations
Caption: A typical experimental workflow for sulfonamide synthesis.
Caption: A logical troubleshooting guide for low sulfonamide yields.
References
Scale-up challenges for the production of 4-Fluoro-N-phenylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 4-Fluoro-N-phenylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a laboratory and pilot scale?
A1: The most prevalent and well-established method is the reaction of 4-fluorobenzenesulfonyl chloride with aniline in the presence of a base catalyst, such as pyridine, in a suitable solvent like dichloromethane (DCM). This reaction is a nucleophilic substitution at the sulfonyl group.
Q2: What are the primary safety concerns when working with the starting materials, 4-fluorobenzenesulfonyl chloride and aniline?
A2: Both starting materials require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
4-Fluorobenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[1][2][3] It is also moisture-sensitive and can release toxic gases upon contact with water.[1]
-
Aniline is toxic and can be absorbed through the skin.[4][5] It is a suspected carcinogen and can cause methemoglobinemia, which reduces the blood's ability to carry oxygen.[6][7]
Q3: What are the critical process parameters to monitor during the scale-up of this reaction?
A3: Key parameters to control during scale-up include:
-
Temperature: The reaction is often exothermic, and efficient heat dissipation is crucial to prevent side reactions and ensure safety.
-
Rate of addition: Slow, controlled addition of the sulfonyl chloride to the aniline solution helps to manage the reaction exotherm.
-
Agitation: Proper mixing is essential to ensure homogeneity and efficient heat transfer.
-
Moisture control: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the 4-fluorobenzenesulfonyl chloride.
Q4: What are common impurities encountered in the synthesis of this compound?
A4: Potential impurities include unreacted starting materials (aniline and 4-fluorobenzenesulfonyl chloride), byproducts from side reactions such as the formation of diarylsulfonamides, and hydrolysis products of the sulfonyl chloride.
Q5: What is the recommended method for purification of this compound at a larger scale?
A5: Recrystallization is the most common and scalable method for purifying the final product. The choice of solvent is critical and often involves a binary solvent system, such as ethanol/water or ethyl acetate/hexane, to achieve high purity and yield.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Incomplete reaction. 2. Hydrolysis of 4-fluorobenzenesulfonyl chloride. 3. Sub-optimal reaction temperature. 4. Loss of product during work-up and purification. | 1. Monitor the reaction by TLC or HPLC to ensure completion. Consider extending the reaction time if necessary. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen). 3. Optimize the reaction temperature. While the reaction is often run at room temperature, gentle heating may be required. However, be cautious of side reactions at higher temperatures. 4. Optimize the extraction and crystallization procedures. Minimize the number of transfer steps and select an appropriate crystallization solvent to maximize recovery. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities. 2. Incorrect crystallization solvent or conditions. 3. Product is not completely dry. | 1. Analyze the crude product for impurities. Consider a pre-purification step, such as a wash with a dilute acid or base, to remove unreacted starting materials. 2. Perform a solvent screen to identify a suitable crystallization solvent or solvent mixture. Common choices include ethanol, ethyl acetate, and hexane.[2] Seeding the solution with a small crystal of pure product can induce crystallization. 3. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Formation of Side Products | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Presence of moisture. | 1. Maintain strict temperature control throughout the reaction. Use a cooling bath if necessary, especially during the addition of the sulfonyl chloride. 2. Use a slight excess of aniline to ensure the complete consumption of the more expensive 4-fluorobenzenesulfonyl chloride. 3. As mentioned previously, ensure anhydrous conditions to prevent the formation of 4-fluorobenzenesulfonic acid from the hydrolysis of the sulfonyl chloride. |
| Difficulty in Removing Pyridine Catalyst | 1. Pyridine forms a salt with the product or byproducts. | 1. During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the pyridine, making it water-soluble and easily removable in the aqueous phase. |
| Coloration of the Final Product | 1. Oxidation of aniline or other aromatic impurities. | 1. Treat the crude product solution with activated carbon before crystallization to remove colored impurities. 2. Ensure the reaction and work-up are performed promptly to minimize exposure to air and light. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization for specific laboratory or pilot plant conditions.
Materials and Equipment:
-
4-Fluorobenzenesulfonyl chloride
-
Aniline
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol
-
Deionized water
-
Reaction vessel with mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet
-
Standard laboratory glassware for work-up and crystallization
Procedure:
-
Reaction Setup: In a clean, dry, and inerted reaction vessel, dissolve aniline (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Sulfonyl Chloride: Dissolve 4-fluorobenzenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane in a dropping funnel. Add the sulfonyl chloride solution dropwise to the aniline solution over 30-60 minutes, maintaining the reaction temperature between 0-10 °C with an ice bath.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation of Crude Product: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add deionized water until the solution becomes turbid.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
-
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Fluorobenzenesulfonyl chloride | C₆H₄ClFO₂S | 194.61 | 349-88-2 |
| Aniline | C₆H₇N | 93.13 | 62-53-3 |
| This compound | C₁₂H₁₀FNO₂S | 251.28 | 312-52-7 |
Table 2: Typical Reaction Conditions and Yields (for optimization)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Dichloromethane | Tetrahydrofuran | Toluene |
| Base | Pyridine | Triethylamine | Potassium Carbonate |
| Temperature | 0 °C to RT | Room Temperature | 50 °C |
| Reaction Time | 4 hours | 6 hours | 3 hours |
| Typical Yield | 85-95% | 80-90% | 75-85% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. catsci.com [catsci.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. EP1466896A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same - Google Patents [patents.google.com]
- 7. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of Fluorinated Benzenesulfonamides
This technical support center is designed for researchers, scientists, and drug development professionals. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with fluorinated benzenesulfonamides, focusing on their stability and degradation.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: My electrophilic fluorination reaction using N-Fluorobenzenesulfonimide (NFSI) is failing or providing a low yield. What should I check?
Low yields in NFSI-based fluorination reactions can stem from several factors. A systematic check of reaction parameters is the most effective troubleshooting approach.[1]
-
Insufficiently Nucleophilic Substrate: NFSI is a mild electrophilic fluorinating agent and may not react efficiently with substrates that are electron-poor or sterically hindered.[1]
-
Solution: Consider using a stronger fluorinating agent or modifying the substrate to increase its nucleophilicity.
-
-
Improper Solvent Choice: The reaction's success can be highly dependent on the solvent.
-
Suboptimal Temperature: The reaction may require specific thermal conditions to proceed efficiently.
-
Solution: Optimize the reaction temperature. Some reactions proceed at room temperature, while others may require heating.[1]
-
-
Reagent Quality and Stoichiometry: The purity and freshness of NFSI and any bases or catalysts used are critical.
-
Solution: Ensure your NFSI is fresh and has been stored correctly. Verify the activity of any base used and re-confirm the stoichiometry of all reagents.[1]
-
Issue 2: I'm observing significant side products, such as sulfonylation or amination, in my NFSI reaction. How can I minimize them?
The formation of side products is a known issue with NFSI under certain conditions. Modifying the reaction parameters can often favor the desired fluorination.
-
Minimizing Sulfonylation: This side reaction is more common with "hard" nucleophiles.[1]
-
Solution: Altering reaction conditions, such as the solvent or temperature, can shift the equilibrium toward fluorination. Experiment with less polar solvents or lower temperatures.
-
-
Preventing Amination: Amination can be favored when using certain transition metal catalysts.[1]
-
Solution: If amination is a major issue, try running the reaction under catalyst-free conditions if your substrate allows. Alternatively, screen different metal catalysts or ligands.
-
Issue 3: My fluorinated benzenesulfonamide appears to be degrading during in vitro metabolism assays. What could be the cause?
Degradation in metabolic assays, such as those using human liver microsomes, often points to enzymatic processes. The C-F bond is strong, but metabolic defluorination can occur.[3][4]
-
Metabolic Hotspot: The fluorine atom or an adjacent group might be a "metabolic hotspot" susceptible to enzymatic attack, often by Cytochrome P450 enzymes.
-
Solution 1 (Analytical): Use analytical techniques like LC-MS/MS to identify metabolites. This can confirm if defluorination or another metabolic transformation is occurring.
-
Solution 2 (Inhibitors): Include known broad-spectrum P450 inhibitors in a control experiment. A significant reduction in degradation would implicate P450-mediated metabolism.
-
Solution 3 (Structural Modification): If a specific metabolic pathway is identified, consider blocking the site of metabolism on the molecule by introducing a different chemical group.
-
Issue 4: I suspect my compound is unstable under my experimental lighting conditions (photodegradation). How can I confirm this and what should I do?
Photodegradation can be a significant issue for aromatic compounds. It is crucial to assess photostability, especially for compounds intended for clinical use.[5]
-
Confirmation:
-
Solution: Conduct a controlled photostability study. Expose a solution of your compound to a calibrated light source (ICH Option 1 or 2) for a defined period.[5] Analyze samples at set time points using HPLC to quantify the parent compound and detect any new peaks corresponding to degradation products. A "dark" control sample, protected from light, should be run in parallel.
-
-
Prevention:
-
Solution: If the compound is confirmed to be photosensitive, all experimental manipulations should be performed under amber lighting or in amber-colored vials to protect it from light exposure.
-
Frequently Asked Questions (FAQs)
Q1: What are fluorinated benzenesulfonamides and their primary applications?
Fluorinated benzenesulfonamides are a class of organic compounds containing a benzene ring, a sulfonamide group (-SO₂NH₂), and one or more fluorine atoms. Fluorination is a common strategy in medicinal chemistry used to modulate a molecule's physicochemical properties, such as acidity, lipophilicity, metabolic stability, and binding affinity.[6][7] They are widely investigated as inhibitors of enzymes like carbonic anhydrases and for their potential in treating various diseases.[8][9]
Q2: How does fluorination generally impact the stability of benzenesulfonamides?
The introduction of fluorine can have a profound effect on a molecule's stability.
| Stability Type | Impact of Fluorination |
| Metabolic Stability | Generally increases. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making it resistant to metabolic cleavage.[10] This can block sites of metabolism and improve a drug's half-life.[3][4] |
| Thermal Stability | Often enhanced. The high strength of the C-F bond contributes to greater thermal stability compared to non-fluorinated analogues.[2] |
| Hydrolytic Stability | Can be influenced by fluorine's electron-withdrawing effects on the sulfonamide group, but the C-F bond itself is highly resistant to hydrolysis. Overall stability depends on the specific fluorination pattern and pH.[11][12] |
| Photostability | Can be improved. The hydrophobic nature of fluorinated moieties can create a barrier that hinders photodegradation processes often promoted by moisture and oxygen.[13] However, aryl-fluorine bonds can be susceptible to photolytic cleavage under certain conditions.[14] |
Q3: What are the common degradation pathways for these compounds?
Degradation can occur through several mechanisms depending on the conditions.
-
Metabolic Degradation: In biological systems, degradation is often initiated by enzymes. This can involve hydroxylation of the aromatic ring, N-dealkylation, or, less commonly, cleavage of the C-F bond (defluorination), which can lead to the release of fluoride ions.[3][4]
-
Photochemical Degradation: Exposure to UV or visible light can lead to the formation of reactive intermediates and a variety of photoproducts. This can involve mineralization of the aryl fluorine to fluoride.[14] The stability of different fluorinated groups can vary; for instance, aliphatic CF₃ groups are often more stable than aryl F atoms under photolytic conditions.[14]
-
Microbial Degradation: In the environment, certain microbes can degrade fluoroaromatic compounds. Pathways often involve initial hydroxylation of the benzene ring, followed by ring cleavage.[15][16]
Q4: Which analytical techniques are best for monitoring stability and identifying degradation products?
A combination of techniques is often required for a comprehensive analysis.
| Analytical Technique | Application |
| LC-MS/MS | The workhorse for stability studies. Ideal for quantifying the parent compound and identifying/quantifying known and unknown metabolites or degradation products in complex matrices.[17][18] |
| High-Resolution MS (qTOF) | Essential for identifying unknown degradation products by providing accurate mass measurements, which helps in elucidating elemental compositions.[18] |
| ¹⁹F-NMR Spectroscopy | A powerful tool for tracking the fate of fluorine atoms. It can distinguish between different fluorinated species in a sample and is used to quantify defluorination by monitoring the appearance of the fluoride ion signal.[14][19] |
| HPLC-UV | A standard method for routine quantification of the parent compound during stability assays, especially when degradation products do not need to be identified. |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination with NFSI
This protocol is a general starting point for the fluorination of an N-substituted indole, adapted from literature.[1] Conditions should be optimized for each specific substrate.
-
To a flame-dried reaction tube under an inert atmosphere (e.g., argon), add the N-substituted indole (0.5 mmol, 1.0 equiv).
-
Add the desired solvent (e.g., 1,2-dichloroethane, 2 mL).
-
Add NFSI (1.0 mmol, 2.0 equiv).
-
If required, add a catalyst or base (e.g., Pd(PPh₃)₄, K₂CO₃).
-
Seal the tube and stir the mixture at the desired temperature (e.g., 60 °C).
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the fluorinated product.
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol outlines a typical procedure to assess the metabolic stability of a test compound.
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer (pH 7.4), HLM (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).
-
Initiation: Pre-warm the incubation mixtures to 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution. A control incubation without the NADPH solution should be run in parallel (-NADPH).
-
Incubation: Incubate the tubes at 37°C. Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant to a new plate or vials for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to determine the remaining percentage of the parent compound at each time point.
-
Data Calculation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
References
- 1. benchchem.com [benchchem.com]
- 2. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine [enamine.net]
- 3. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Implications of in-use photostability: proposed guidance for photostability testing and labeling to support the administration of photosensitive pharmaceutical products, part 1: drug products administered by injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epublications.vu.lt [epublications.vu.lt]
- 9. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. mdpi.com [mdpi.com]
- 14. experts.umn.edu [experts.umn.edu]
- 15. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 18. cswab.org [cswab.org]
- 19. Development of Analytical Methods to Quantify Perfluorooctane Sulfonate and Related Compounds in the Environment | Semantic Scholar [semanticscholar.org]
Removal of unreacted starting materials from 4-Fluoro-N-phenylbenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from 4-Fluoro-N-phenylbenzenesulfonamide.
Troubleshooting Guides
Issue 1: Presence of Unreacted 4-Fluorobenzenesulfonyl Chloride in the Product
Question: My final product of this compound is contaminated with the starting material, 4-fluorobenzenesulfonyl chloride. How can I remove it?
Answer: Unreacted 4-fluorobenzenesulfonyl chloride is a common impurity and can be removed through a proper work-up procedure and subsequent purification. Sulfonyl chlorides are reactive towards water and bases.
Recommended Solutions:
-
Aqueous Work-up: During the reaction work-up, quenching the reaction mixture with a mild aqueous base like sodium bicarbonate solution will hydrolyze the unreacted 4-fluorobenzenesulfonyl chloride to the water-soluble 4-fluorobenzenesulfonic acid sodium salt. This salt can then be easily removed by extraction with an organic solvent.
-
Column Chromatography: If the aqueous work-up is insufficient, column chromatography is a highly effective method for separation. 4-Fluorobenzenesulfonyl chloride is significantly less polar than the desired product, this compound.
-
Troubleshooting Chromatography:
-
Problem: The sulfonyl chloride co-elutes with the product.
-
Solution: Decrease the polarity of the eluent. Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Problem: The product is not eluting from the column.
-
Solution: Gradually increase the polarity of the mobile phase.
-
-
Issue 2: Presence of Unreacted Aniline in the Product
Question: I am having difficulty removing unreacted aniline from my this compound product. What is the best approach?
Answer: Aniline is a basic compound and can be effectively removed by acid-base extraction.
Recommended Solutions:
-
Acidic Wash: During the work-up, wash the organic layer containing the crude product with a dilute acidic solution (e.g., 1 M HCl).[1][2] This will protonate the aniline, forming the water-soluble anilinium chloride salt, which will partition into the aqueous layer.[2]
-
Caution: Ensure your target compound, this compound, is stable under acidic conditions. For most sulfonamides, this is a safe and effective method.
-
-
Column Chromatography: If residual aniline remains, it can be separated by column chromatography. Aniline is more polar than the starting sulfonyl chloride but typically less polar than the sulfonamide product.
-
Troubleshooting Chromatography:
-
Problem: Aniline is streaking on the TLC plate and column.
-
Solution: Add a small amount of a base, such as triethylamine (~0.1-1%), to the eluent system. This can improve the peak shape of basic compounds like aniline.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the expected unreacted starting materials?
A1: The most common laboratory synthesis involves the reaction of 4-fluorobenzenesulfonyl chloride with aniline in the presence of a base. Therefore, the primary unreacted starting materials that need to be removed during purification are 4-fluorobenzenesulfonyl chloride and aniline .
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an excellent technique to monitor the purification process. By spotting the crude mixture, the fractions from column chromatography, and the final product on a TLC plate, you can visualize the separation of the desired product from the impurities.
Q3: What is a good solvent system for TLC analysis of this compound and its starting materials?
A3: A mixture of hexane and ethyl acetate is a good starting point for TLC analysis. The polarity can be adjusted to achieve good separation. 4-Fluorobenzenesulfonyl chloride will be the least polar (highest Rf), followed by aniline, and then the more polar product, this compound (lowest Rf).
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| 4-Fluorobenzenesulfonyl Chloride | 4:1 | ~0.8 |
| Aniline | 4:1 | ~0.5 |
| This compound | 4:1 | ~0.3 |
| Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature. |
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization is a powerful technique for purifying solid compounds like this compound.[3][4][5][6][7] A mixed solvent system is often effective.
Experimental Protocols
Protocol 1: Work-up Procedure for Removal of Unreacted Starting Materials
-
After the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and load it onto the column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
| Elution Step | Mobile Phase (Hexane:Ethyl Acetate) | Compound Eluted |
| 1 | 95:5 to 90:10 | 4-Fluorobenzenesulfonyl Chloride |
| 2 | 85:15 to 80:20 | Aniline |
| 3 | 70:30 to 50:50 | This compound |
Protocol 3: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or acetone).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Slowly add a solvent in which the product is less soluble (e.g., water or hexane) dropwise to the hot solution until it becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry them.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: Side Reactions of Anilines with Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the sulfonylation of anilines.
Troubleshooting Guides & FAQs
Issue 1: Polysulfonylation - Formation of Di- or Tri-substituted Products
Q1: My reaction is producing a significant amount of di-sulfonylated aniline, reducing the yield of my desired mono-sulfonylated product. What causes this and how can I prevent it?
A1: Polysulfonylation is a common side reaction where more than one sulfonyl group is introduced onto the aniline molecule. This typically occurs on the aromatic ring (C-sulfonylation) or, in the case of primary anilines, on both the nitrogen and the ring. The primary causes are the high reactivity of the aniline substrate and the reaction conditions.
Troubleshooting Strategies:
-
Control Stoichiometry: The molar ratio of the sulfonyl chloride to the aniline is a critical factor. An excess of the sulfonyl chloride will significantly increase the likelihood of polysulfonylation. It is recommended to start with a 1:1 or even a slight excess of the aniline.
-
Protecting the Amino Group: For primary and secondary anilines, protecting the nitrogen atom can prevent N-sulfonylation and deactivate the aromatic ring towards excessive C-sulfonylation. A common protecting group is the acetyl group, introduced by reacting the aniline with acetic anhydride. The Boc (di-tert-butyl dicarbonate) group is another effective option.[1][2][3][4]
-
Choice of Base: The base used can influence the extent of side reactions. While stronger bases may be required for less reactive anilines, they can also promote side reactions. Weaker bases like pyridine or sodium bicarbonate can be effective in controlling the reaction rate and minimizing polysulfonylation.
-
Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity for the mono-sulfonylated product.
Logical Workflow for Troubleshooting Polysulfonylation:
Caption: Troubleshooting workflow for polysulfonylation.
Issue 2: Poor Regioselectivity - Formation of Ortho- and Para-Isomers
Q2: My reaction is producing a mixture of ortho- and para-sulfonylated anilines, and the separation is difficult. How can I improve the selectivity for the para-isomer?
A2: The amino group of aniline is an ortho-, para-directing group in electrophilic aromatic substitution. The formation of a mixture of isomers is therefore common. The ratio of these isomers is influenced by steric and electronic factors, as well as reaction conditions.
Troubleshooting Strategies:
-
Steric Hindrance: The sulfonyl group is sterically bulky. This inherent bulk favors substitution at the less hindered para-position over the ortho-position.[5][6]
-
Protecting the Amino Group: Introducing a bulky protecting group on the nitrogen atom, such as an acetyl or Boc group, significantly increases the steric hindrance around the ortho-positions, thereby enhancing the selectivity for the para-product.
-
Solvent Effects: The choice of solvent can influence the isomer ratio. While comprehensive quantitative data is often system-dependent, polar aprotic solvents like DMF or DMSO at elevated temperatures have been observed to influence the ortho/para ratio.[7]
-
Temperature Control: In some cases, temperature can affect the isomer distribution. Higher temperatures may lead to a different selectivity profile.[7]
Data Presentation: Effect of Temperature and Solvent on Ortho/Para Selectivity
| Aniline Derivative | Sulfonating Agent | Solvent | Temperature (°C) | Para:Ortho Ratio | Reference |
| Aniline | TBSAB | DMF | 120 | 10:1 | [7] |
| Aniline | TBSAB | DMF | >120 | 5:1 | [7] |
| Aniline | TBSAB | DMSO | 120 | Comparable to DMF | [7] |
| Aniline | TBSAB | 1,2-Dichlorobenzene | 120 | Comparable to DMF | [7] |
TBSAB: tributylsulfoammonium betaine
Reaction Pathway: Ortho vs. Para Sulfonylation
Caption: Formation of ortho and para isomers.
Experimental Protocols
Protocol 1: Selective Para-Sulfonylation of Aniline via Acetylation
Objective: To synthesize N-(4-sulfonylphenyl)acetamide with high para-selectivity.
Step 1: Acetylation of Aniline
-
In a fume hood, dissolve aniline (1.0 eq.) in glacial acetic acid.
-
Cool the solution in an ice bath and add acetic anhydride (1.1 eq.) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the acetanilide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Sulfonylation of Acetanilide
-
In a clean, dry flask, add the dried acetanilide (1.0 eq.).
-
Cool the flask in an ice bath and slowly add chlorosulfonic acid (3.0 eq.) with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to 60-70°C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the p-acetamidobenzenesulfonyl chloride.
-
Filter the solid, wash with cold water, and proceed to the next step with the moist solid.
Step 3: Hydrolysis to p-Aminobenzenesulfonamide
-
Add the crude p-acetamidobenzenesulfonyl chloride to aqueous ammonia.
-
Heat the mixture to reflux for 30 minutes.
-
Cool the solution and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from hot water to obtain pure p-aminobenzenesulfonamide.
Protocol 2: HPLC-UV Method for Quantification of Mono- and Di-sulfonated Aniline
Objective: To separate and quantify the desired mono-sulfonylated aniline from the di-sulfonylated side product.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or formic acid (for mobile phase modification).
-
Aniline, mono-sulfonylated aniline, and di-sulfonylated aniline standards.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Time (min) | |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter.
-
Standard Preparation: Prepare a series of standard solutions of aniline, mono-sulfonylated aniline, and di-sulfonylated aniline of known concentrations in the mobile phase.
-
Calibration: Inject the standard solutions to generate a calibration curve for each compound by plotting peak area against concentration.
-
Analysis: Inject the prepared sample and identify the peaks based on the retention times of the standards.
-
Quantification: Use the calibration curves to determine the concentration of each component in the reaction mixture.
Experimental Workflow for HPLC Analysis:
Caption: HPLC analysis workflow.
Protocol 3: GC-MS Analysis of Aniline Sulfonylation Reaction
Objective: To identify and quantify components of an aniline sulfonylation reaction mixture.
Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Helium (carrier gas).
-
Organic solvent (e.g., dichloromethane, ethyl acetate).
-
Derivatizing agent (optional, e.g., acetic anhydride or a silylating agent).
GC-MS Conditions:
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 amu |
Procedure:
-
Sample Preparation:
-
Quench the reaction and perform a liquid-liquid extraction with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
(Optional) Derivatize the sample to improve volatility and chromatographic performance. For example, acetylate free amino groups with acetic anhydride.
-
Dissolve the residue in a suitable solvent for injection.
-
-
Analysis: Inject the prepared sample into the GC-MS.
-
Identification: Identify the components by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of authentic standards.
-
Quantification: Create a calibration curve using standards of the compounds of interest to quantify their amounts in the reaction mixture.
References
- 1. nbinno.com [nbinno.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Improving the regioselectivity of reactions on the 4-Fluoro-N-phenylbenzenesulfonamide scaffold
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 4-Fluoro-N-phenylbenzenesulfonamide scaffold. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the expected directing effects of the substituents on the this compound scaffold in electrophilic aromatic substitution (EAS)?
A1: The regiochemical outcome of electrophilic aromatic substitution on the this compound scaffold is primarily governed by the electronic properties of the fluorine atom and the N-phenylbenzenesulfonamide group.
-
Fluorine Atom: The fluorine atom is a weakly deactivating group but is considered an ortho, para-director. This is due to the interplay of its strong electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+M).[1][2][3] While the inductive effect deactivates the ring overall, the resonance effect enriches the ortho and para positions with electron density, making them more susceptible to electrophilic attack.[4][5]
-
N-phenylbenzenesulfonamide Group: The N-phenylbenzenesulfonamide group's directing effect is more complex. The sulfonamide group (-SO₂NH-) itself is generally considered an electron-withdrawing and deactivating group, which would typically direct incoming electrophiles to the meta position. However, the nitrogen atom's lone pair can participate in resonance, potentially directing to the ortho and para positions. The overall directing effect can be influenced by the reaction conditions.
Q2: Which aromatic ring is more likely to react during electrophilic aromatic substitution?
A2: The fluorine-bearing ring is generally more deactivated due to the strong inductive effect of the fluorine and the electron-withdrawing nature of the sulfonamide group. The N-phenyl ring is activated by the nitrogen atom's lone pair, making it more susceptible to electrophilic attack. Therefore, reactions are more likely to occur on the N-phenyl ring, unless it is sterically hindered or electronically deactivated by other substituents.
Q3: Can I achieve selective functionalization at a specific position?
A3: Achieving high regioselectivity can be challenging but is possible by carefully selecting reagents and reaction conditions. For instance, bulky electrophiles may favor the less sterically hindered para position.[3] Directed ortho-metalation (DoM) is a powerful technique to functionalize the position ortho to the sulfonamide group on the N-phenyl ring.[6][7][8]
Troubleshooting Guides
Problem 1: Poor or incorrect regioselectivity in electrophilic aromatic substitution (e.g., nitration, halogenation).
| Symptom | Possible Cause | Suggested Solution |
| Mixture of ortho, meta, and para isomers on the fluoro-substituted ring. | Competing directing effects of the fluorine and sulfonamide groups. | Lower the reaction temperature to favor the kinetically controlled product. Use a less reactive electrophile or a milder Lewis acid catalyst to increase selectivity. Consider using a bulkier electrophile to favor the para position due to steric hindrance. |
| Reaction occurs primarily on the N-phenyl ring instead of the fluoro-substituted ring. | The N-phenyl ring is more activated. | This is the expected outcome. To react on the fluoro-substituted ring, the N-phenyl ring may need to be protected or the reaction conditions significantly altered to favor the less reactive ring. |
| Predominantly meta substitution on the fluoro-substituted ring. | The strong electron-withdrawing effect of the sulfonamide group is dominating. | This may occur under strongly acidic conditions where the sulfonamide nitrogen is protonated, increasing its deactivating effect. Try using less acidic reaction conditions. |
Problem 2: Low yield or no reaction in nucleophilic aromatic substitution (SNAr).
| Symptom | Possible Cause | Suggested Solution |
| No displacement of the fluorine atom. | Insufficient activation of the aromatic ring. The N-phenylbenzenesulfonamide group may not be sufficiently electron-withdrawing to facilitate SNAr. | Increase the reaction temperature. Use a more polar aprotic solvent (e.g., DMSO, DMF) to stabilize the Meisenheimer complex. Employ a stronger nucleophile.[9] Consider using a phase-transfer catalyst. |
| Decomposition of starting material. | Harsh reaction conditions. | Lower the reaction temperature and extend the reaction time. Use a milder base if applicable. Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation. |
Problem 3: Difficulty with ortho-metalation.
| Symptom | Possible Cause | Suggested Solution |
| No lithiation occurs. | The organolithium reagent is not strong enough. The directing group is not effective. | Use a stronger organolithium base such as sec-butyllithium or tert-butyllithium in the presence of a coordinating agent like TMEDA.[6][7][10] Ensure strictly anhydrous conditions, as any moisture will quench the organolithium reagent. |
| Lithiation at an undesired position. | Steric hindrance or competing acidic protons. | Block the undesired positions with a removable protecting group. Carefully control the reaction temperature, as lithiation is often kinetically controlled. |
Experimental Protocols & Data
Electrophilic Nitration of N-phenylbenzenesulfonamide (Model for the N-phenyl ring)
A novel route for the nitration of N-phenylbenzenesulfonamide has been developed using metal nitrates.[11]
Protocol: To a solution of N-phenylbenzenesulfonamide (1.0 mmol) in an appropriate solvent, add Cu(NO₃)₂·3H₂O (1.2 mmol). The reaction mixture is stirred at a specified temperature until completion (monitored by TLC). The product, N-(4-nitrophenyl)benzenesulfonamide, is then isolated and purified.
Quantitative Data (Nitration of N-phenylbenzenesulfonamide):
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cu(NO₃)₂·3H₂O | Acetonitrile | 80 | 2 | 95 | [11] |
| Fe(NO₃)₃·9H₂O | Acetonitrile | 80 | 3 | 92 | [11] |
| NH₄NO₃ | Acetic Anhydride | 25 | 4 | 88 |[11] |
Note: This data is for the model compound N-phenylbenzenesulfonamide. The presence of the fluorine atom on the other ring in this compound is expected to have a minor electronic effect on the reactivity of the N-phenyl ring.
Nucleophilic Aromatic Substitution on 4-Fluorophenylsulfonamides
Improved conditions for the reaction of various nucleophiles with 4-fluorophenylsulfonamides have been reported.[9]
Protocol: A mixture of the 4-fluorophenylsulfonamide (1.0 equiv), the nucleophile (1.2-2.0 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, DMSO) is heated. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is worked up by pouring into water and extracting with an organic solvent.
Quantitative Data (SNAr with various nucleophiles):
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Piperidine | K₂CO₃ | DMF | 100 | 12 | 85 | [9] |
| Phenol | Cs₂CO₃ | DMF | 120 | 24 | 78 | [9] |
| Thiophenol | K₂CO₃ | DMSO | 80 | 8 | 92 |[9] |
Note: The specific substrate in the reference may vary slightly from this compound, but the conditions are generally applicable.
Visualizations
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 3. One moment, please... [chemistrytalk.org]
- 4. aakash.ac.in [aakash.ac.in]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. baranlab.org [baranlab.org]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Practical chemoselective aromatic substitution: the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide through the efficient nitration and halogenation of N-phenylbenzenesulfonamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Analytical methods for detecting impurities in 4-Fluoro-N-phenylbenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical testing of 4-Fluoro-N-phenylbenzenesulfonamide. The following sections offer detailed methodologies and solutions to common issues encountered during impurity detection.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Impurities in this compound can originate from the synthesis process or degradation.
-
Process-Related Impurities: These can include unreacted starting materials such as aniline and 4-fluorobenzenesulfonyl chloride. Byproducts from side reactions, such as di-substituted products or isomers, may also be present.
-
Degradation Products: Forced degradation studies help identify potential degradation products. Under stress conditions like hydrolysis, oxidation, and photolysis, this compound may degrade. For instance, hydrolysis can cleave the sulfonamide bond, leading to the formation of 4-fluorobenzenesulfonic acid and aniline.
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for quantifying impurities. A reverse-phase C18 column is often effective.
-
Gas Chromatography (GC): GC is suitable for identifying volatile impurities, such as residual solvents.
-
Mass Spectrometry (MS): When coupled with HPLC or GC (LC-MS or GC-MS), mass spectrometry is a powerful tool for the structural elucidation of unknown impurities.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products. To develop such a method, forced degradation studies are essential. The drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light. The resulting mixtures are then analyzed to ensure that all degradation peaks are well-resolved from the main peak of this compound.
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | 1. Active sites on the column interacting with the analyte. 2. Inappropriate mobile phase pH. 3. Column contamination. | 1. Use a column with end-capping or a base-deactivated column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Flush the column with a strong solvent. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Leaks in the HPLC system. 3. Temperature variations. 4. Inadequate column equilibration. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Check all fittings for leaks. 3. Use a column oven for consistent temperature. 4. Ensure sufficient equilibration time before each injection. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity mobile phase. 2. Implement a thorough needle wash program. 3. Inject a blank run to identify the source. |
| Poor Resolution | 1. Suboptimal mobile phase composition or gradient. 2. Inappropriate column. | 1. Optimize the gradient profile (e.g., make it shallower). 2. Try a different mobile phase (e.g., methanol instead of acetonitrile). 3. Use a column with a different selectivity or a longer column. |
GC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Broad or Tailing Peaks | 1. Active sites in the inlet liner or column. 2. Column contamination. | 1. Use a deactivated inlet liner. 2. Bake out the column at a high temperature (within its limits). 3. Trim the front end of the column. |
| Poor Sensitivity | 1. Low analyte concentration. 2. Injector or detector temperature is too low. 3. Contaminated ion source (for GC-MS). | 1. Increase sample concentration if possible. 2. Optimize injector and detector temperatures. 3. Clean the ion source of the mass spectrometer. |
Experimental Protocols
HPLC Method for Impurity Profiling
This method is a general starting point and may require optimization.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) % B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
GC-MS Method for Volatile Impurities
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injection Volume: 1 µL (split mode, 50:1)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
Visualizations
Validation & Comparative
A Comparative Analysis of the Biological Activity of 4-Fluoro- and 4-Chloro-N-phenylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two halogenated benzenesulfonamide derivatives: 4-Fluoro-N-phenylbenzenesulfonamide and 4-Chloro-N-phenylbenzenesulfonamide. The primary focus of this analysis is their well-documented role as carbonic anhydrase inhibitors, an area where direct comparative data is available. The potential for antibacterial and anticancer activities is also discussed based on the broader scientific literature concerning halogenated sulfonamides.
Executive Summary
Both this compound and 4-Chloro-N-phenylbenzenesulfonamide are recognized for their biological activities, primarily as inhibitors of carbonic anhydrase (CA) enzymes. The nature of the halogen substituent at the para position of the phenyl ring significantly influences their inhibitory potency and selectivity against different CA isoforms. While extensive research exists on the broader class of sulfonamides, this guide consolidates the available comparative data to aid in research and development decisions.
Carbonic Anhydrase Inhibition
The most direct comparative data for these two compounds lies in their ability to inhibit carbonic anhydrase isoenzymes. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer.
Quantitative Comparison of Inhibition Constants (Kᵢ)
The following table summarizes the inhibitory activity (Kᵢ values in nM) of 4-Fluoro- and 4-Chloro-substituted benzenesulfonamides against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. Lower Kᵢ values indicate stronger inhibition.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 4-Fluoro-benzenesulfonamide Derivative | 16.9-fold increase in Kᵢ | 7.9-fold increase in Kᵢ | 1.2-fold decrease in Kᵢ | 2.0-fold decrease in Kᵢ |
| 4-Chloro-benzenesulfonamide Derivative | Less significant reduction in affinity | Less significant reduction in affinity | - | - |
*Note: The available data provides a relative comparison of the inhibitory potency of the fluoro- and chloro-substituted analogs to an unsubstituted progenitor compound. The introduction of a fluorine atom at the 4-position of a benzenesulfonamide derivative led to a significant decrease in affinity for the cytosolic isoforms hCA I and hCA II, while it slightly enhanced the affinity for the tumor-associated isoforms hCA IX and hCA XII[1]. The chloro-substituted analog showed a less pronounced decrease in affinity for hCA I and II compared to the fluoro analog[1]. Absolute Kᵢ values for this compound and 4-Chloro-N-phenylbenzenesulfonamide were not available in the reviewed literature for a direct numerical comparison in this table.
Mechanism of Action: Carbonic Anhydrase Inhibition
The inhibitory action of sulfonamides on carbonic anhydrase is well-established. The sulfonamide group (-SO₂NH₂) coordinates to the zinc ion (Zn²⁺) in the active site of the enzyme, displacing a water molecule or hydroxide ion that is crucial for the catalytic cycle. This binding prevents the enzyme from carrying out its physiological function.
Caption: Sulfonamide inhibitors bind to the zinc ion in the carbonic anhydrase active site, blocking its catalytic activity.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
This method measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide.
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Test compounds (this compound and 4-Chloro-N-phenylbenzenesulfonamide) dissolved in a suitable solvent (e.g., DMSO)
-
CO₂-saturated water
-
Buffer solution (e.g., 20 mM HEPES, pH 7.4)
-
pH indicator (e.g., Phenol Red)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare solutions of the purified hCA enzymes in the buffer.
-
Prepare serial dilutions of the test compounds.
-
In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water containing the pH indicator.
-
Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid.
-
The initial rates of the reaction are determined from the linear portion of the absorbance change.
-
Inhibition constants (Kᵢ) are calculated by fitting the data of reaction rates at different inhibitor concentrations to the appropriate inhibition model.
References
In Vitro Efficacy of 4-Fluoro-N-phenylbenzenesulfonamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-fluoro-N-phenylbenzenesulfonamide scaffold has emerged as a promising pharmacophore in the development of novel therapeutic agents, particularly in the realm of oncology and enzyme inhibition. This guide provides an objective comparison of the in vitro performance of various analogs, supported by experimental data from recent studies.
Comparative Analysis of Anticancer Activity
The in vitro cytotoxic effects of several this compound analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. Lower IC50 values indicate greater potency.
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: Di-meta-substituted Fluorinated Benzenesulfonamides | ||||
| Analog 1 | 3-(cyclooctylamino)-5-methoxy-2,5,6-trifluoro | Breast (MCF-7) | Not Reported | [1] |
| Analog 2 | 3-(cyclooctylamino)-5-ethoxy-2,5,6-trifluoro | Breast (MCF-7) | Not Reported | [1] |
| Series 2: Thiazolone-based Benzenesulfonamides | ||||
| Analog 3 | 4-(3-(4-chlorophenyl)-4-oxo-2-thioxo-thiazolidin-5-ylidenemethylamino)-N-(pyridin-2-yl)benzenesulfonamide | Breast (MDA-MB-231) | 1.52 | [2] |
| Analog 4 | 4-(3-(4-methoxyphenyl)-4-oxo-2-thioxo-thiazolidin-5-ylidenemethylamino)-N-(pyridin-2-yl)benzenesulfonamide | Breast (MDA-MB-231) | 2.15 | [2] |
| Analog 5 | 4-(3-p-tolyl-4-oxo-2-thioxo-thiazolidin-5-ylidenemethylamino)-N-(pyridin-2-yl)benzenesulfonamide | Breast (MCF-7) | 3.31 | [2] |
| Series 3: Indoline-based Benzenesulfonamides | ||||
| Analog 6 | 3-(indoline-1-carbonyl)-N-(4-fluorophenyl)benzenesulfonamide | Lung (A549) | 2.82 | [3] |
| Analog 7 | 3-(indoline-1-carbonyl)-N-(4-chlorophenyl)benzenesulfonamide | Cervical (HeLa) | 1.99 | [3] |
| Analog 8 | 3-(indoline-1-carbonyl)-N-phenylbenzenesulfonamide | Prostate (Du-145) | 3.52 | [3] |
Comparative Analysis of Enzyme Inhibition
A primary mechanism of action for many sulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), particularly isoforms like CA IX and CA XII that are overexpressed in hypoxic tumors and contribute to cancer cell survival and proliferation.[1][4] The inhibitory potency is typically expressed as the inhibition constant (Ki).
| Compound ID | Target Isoform | Inhibition Constant (Ki) (nM) | Reference |
| Series 1: Di-meta-substituted Fluorinated Benzenesulfonamides | |||
| Analog 1 | hCA IX | 0.0045 | [1] |
| Analog 2 | hCA IX | 0.0045 | [1] |
| Acetazolamide (Standard) | hCA IX | 25 | [4] |
| Series 2: Pyridine-3-sulfonamide Derivatives | |||
| Analog 9 | hCA IX | 137 | [4] |
| Analog 10 | hCA IX | 80 | [4] |
| Acetazolamide (Standard) | hCA II | 12 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours to allow for attachment.[5]
-
Compound Treatment: The this compound analogs are dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.[5][6]
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[7][8]
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[9] The plate is shaken for 15 minutes to ensure complete solubilization.[10]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[7][10] The percentage of cell viability is calculated relative to untreated control cells.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)
This assay measures the enzyme-catalyzed rate of CO2 hydration to determine inhibitory potency.
-
Enzyme and Inhibitor Pre-incubation: A solution of the purified recombinant human carbonic anhydrase isoform (e.g., hCA II, hCA IX) is pre-incubated with the sulfonamide inhibitor at various concentrations for 15 minutes at 25°C.[4]
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in a stopped-flow instrument.[4][11]
-
Data Acquisition: The change in absorbance of a pH indicator (e.g., phenol red) is monitored over a short period at a specific wavelength (e.g., 557 nm) to measure the initial rates of the CA-catalyzed CO2 hydration reaction.[11]
-
Data Analysis: The inhibition constant (Ki) is determined by fitting the data to the appropriate inhibition model.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key biological pathways and experimental procedures relevant to the evaluation of this compound analogs.
References
- 1. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. researchhub.com [researchhub.com]
- 10. benchchem.com [benchchem.com]
- 11. Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Interactions: A Comparative Docking Study of 4-Fluoro-N-phenylbenzenesulfonamide and Analogs with Carbonic Anhydrase II
A detailed in-silico analysis of 4-Fluoro-N-phenylbenzenesulfonamide against the well-established drug target, Carbonic Anhydrase II (CAII), is presented in this comparative guide. To provide a comprehensive performance benchmark, the hypothetical binding affinity of the title compound is compared with experimentally and computationally validated benzenesulfonamide analogs. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel enzyme inhibitors.
Comparative Docking Performance
The following table summarizes the key quantitative data from computational docking studies of selected benzenesulfonamide derivatives against Human Carbonic Anhydrase II (hCAII). The data for this compound is a hypothetical projection based on the common binding modes of this class of compounds.
| Compound Name | Structure | Target Protein | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues |
| This compound | (Hypothetical) | hCAII (PDB: 5FL4) | -8.2 | 1.5 µM | Zn2+, His94, His96, His119, Thr199, Thr200 |
| 4-Acetamidobenzenesulfonamide | hCAII (PDB: 3K34) | -7.5 | 5.8 µM | Zn2+, His94, His96, His119, Thr199, Thr200 | |
| Sulfanilamide | hCAII (PDB: 2ILI) | -6.8 | 15.2 µM | Zn2+, His94, His96, His119, Thr199, Thr200 | |
| Acetazolamide (Standard) | hCAII (PDB: 5FL4) | -8.9 | 0.5 µM | Zn2+, His94, His96, His119, Thr199, Thr200 |
Note: The docking scores and predicted Ki values are dependent on the specific software, force fields, and parameters used in the study. The data presented here is for comparative purposes within the context of this guide.
Visualizing the Docking Workflow
The process of computational docking involves a series of defined steps, from preparing the target protein and the ligand to be studied, to analyzing their potential interactions. The following diagram illustrates a typical workflow for a protein-ligand docking experiment.
Caption: A generalized workflow for computational protein-ligand docking studies.
The Benzenesulfonamide Binding Motif
The interaction of benzenesulfonamides with Carbonic Anhydrase II is well-characterized. The primary binding interaction involves the coordination of the sulfonamide group's nitrogen and one of its oxygen atoms with the zinc ion (Zn2+) located in the active site of the enzyme. This interaction is further stabilized by a network of hydrogen bonds with key amino acid residues, including His94, His96, His119, Thr199, and Thr200. The phenyl ring of the benzenesulfonamide typically occupies a hydrophobic pocket within the active site. The nature and position of substituents on the phenyl ring can significantly influence the binding affinity and selectivity of the inhibitor.
The following diagram illustrates the key interactions within the active site of Carbonic Anhydrase II.
Caption: Key interactions of a benzenesulfonamide inhibitor in the active site of CAII.
Experimental Protocols: A Standardized Docking Methodology
To ensure reproducibility and allow for meaningful comparisons, a standardized computational docking protocol is essential. The following methodology outlines a typical procedure for docking benzenesulfonamide derivatives to Human Carbonic Anhydrase II using widely accepted software.
1. Protein Preparation:
-
The three-dimensional crystal structure of Human Carbonic Anhydrase II is obtained from the Protein Data Bank (PDB). A commonly used entry is 5FL4.
-
All water molecules and co-crystallized ligands are removed from the PDB file.
-
Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed.
-
The prepared protein structure is saved in the PDBQT format, which is required by AutoDock Vina.
2. Ligand Preparation:
-
The 2D structures of this compound and the comparator analogs are drawn using a chemical drawing software like ChemDraw or MarvinSketch.
-
The 2D structures are converted to 3D structures and their energy is minimized using a force field such as MMFF94.
-
Gasteiger charges are computed for the ligand atoms, and the rotatable bonds are defined.
-
The prepared ligand structures are saved in the PDBQT format.
3. Grid Generation:
-
A grid box is defined to encompass the active site of CAII. The dimensions and center of the grid box are determined based on the position of the co-crystallized ligand in the original PDB structure or by identifying the key active site residues.
-
For hCAII (PDB: 5FL4), the grid center is typically set around the catalytic zinc ion. A grid size of 25 x 25 x 25 Å with a spacing of 1.0 Å is generally sufficient to cover the binding pocket.
4. Molecular Docking:
-
The docking simulations are performed using AutoDock Vina.[4] The prepared protein and ligand files, along with the grid parameters, are provided as input.
-
The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to 8 or higher for more accurate results.
-
AutoDock Vina generates a set of binding poses for the ligand within the protein's active site, ranked by their predicted binding affinities (docking scores) in kcal/mol.
5. Analysis of Results:
-
The docking results are analyzed to identify the best binding pose, characterized by the lowest binding energy.
-
The interactions between the ligand and the protein in the best binding pose are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer. This includes identifying hydrogen bonds, hydrophobic interactions, and the coordination with the zinc ion.
-
The predicted inhibition constant (Ki) can be calculated from the binding energy using the formula: ΔG = -RT * ln(Ki), where ΔG is the binding energy, R is the gas constant, and T is the temperature in Kelvin.
This detailed protocol provides a framework for conducting and evaluating computational docking studies of benzenesulfonamide derivatives with Carbonic Anhydrase II, enabling a systematic comparison of their potential inhibitory activities.
References
- 1. Docking of sulfonamides to carbonic anhydrase II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
A Comparative Analysis of Halogenated Benzenesulfonamide Inhibitors for Researchers
This guide offers a detailed comparative analysis of halogenated benzenesulfonamide inhibitors, focusing on their structure-activity relationships and performance as enzyme inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to provide an objective comparison of these compounds.
Benzenesulfonamides are a prominent class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1] A common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of these compounds is the halogenation of the benzene ring.[1] This guide focuses on the impact of substituting different halogens (fluorine, chlorine, bromine, and iodine) on the inhibitory activity of benzenesulfonamides, primarily targeting the well-studied enzyme family, carbonic anhydrases (CAs).
The Influence of Halogenation on Inhibitory Activity
The nature of the halogen substituent significantly influences the biological activity of benzenesulfonamide inhibitors. Key factors include:
-
Electronegativity and Inductive Effect : Fluorine's high electronegativity creates a strong electron-withdrawing inductive effect, which can alter the acidity of the sulfonamide proton and its binding to target proteins.[1]
-
Size and Polarizability : As we move down the halogen group from fluorine to iodine, the atomic radius and polarizability increase. Larger halogens like bromine and iodine can form more potent van der Waals interactions and halogen bonds with biological targets, often leading to increased potency.[1]
-
Lipophilicity : The lipophilicity (logP) generally increases with the size of the halogen, which can impact the compound's ability to cross cell membranes and reach its target.[1]
These factors collectively modulate the binding affinity and selectivity of halogenated benzenesulfonamides for their target enzymes.
Comparative Performance Data
The following tables summarize the inhibitory activity of various halogenated benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. The data is compiled from multiple studies to illustrate the impact of halogen substitution.
Table 1: Inhibition of Carbonic Anhydrase Isoforms by Halogenated Benzenesulfonamides
| Compound Series | Halogen (X) | Target Isoform | Inhibition Constant (Kᵢ) |
| 2-Halo-N-phenethylbenzenesulfonamides | F | ||
| Cl | |||
| Br | |||
| I | |||
| Substituted Benzenesulfonamides | 4-F | hCA II | 12 nM |
| 4-Cl | hCA II | 10 nM | |
| 4-Br | hCA II | 8 nM | |
| 4-I | hCA II | 9 nM | |
| Dihalogenated Sulfanilamides | 3-F-5-Cl-4-aminobenzenesulfonamide | hCA IX | 12-40 nM |
Note: A comprehensive head-to-head comparison of a complete series of 2-halo-N-phenethylbenzenesulfonamides was not available in the reviewed literature. The table presents a representative compilation of data from various sources to highlight general trends. The inhibitory constants (Ki) are indicative of the potency of the compounds.
Structure-Activity Relationship (SAR)
The data reveals several SAR trends:
-
Against cytosolic isoforms like hCA I and II, tetrafluoro-substituted sulfonamides generally exhibit higher efficacy compared to their non-fluorinated benzenesulfonamide counterparts.[2]
-
Tumor-associated isoforms hCA IX and XII are potently inhibited by many halogenated sulfonamides, with inhibition constants often in the low nanomolar to subnanomolar range.[2]
-
The position of the halogen on the benzene ring is crucial for selectivity. For instance, a chloro group at the meta position of 2,6-dimethylbenzenesulfonamide derivatives significantly increased affinity for hCA VII and hCA XIII.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Carbonic Anhydrase Inhibition Assay
A common method to determine the inhibitory activity of compounds against CAs is the stopped-flow CO₂ hydrase assay.
Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO₂. The enzyme activity is monitored by the change in pH using a colorimetric indicator.
Protocol:
-
Enzyme and Inhibitor Preparation: A solution of the purified recombinant hCA isoform is prepared in a suitable buffer (e.g., Tris-HCl) with a pH indicator. The halogenated benzenesulfonamide inhibitors are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Assay Procedure: The enzyme solution is mixed with varying concentrations of the inhibitor and incubated for a specific period to allow for binding.
-
Reaction Initiation: The reaction is initiated by the addition of a CO₂-saturated solution.
-
Data Acquisition: The time course of the pH change is monitored spectrophotometrically. The initial rates of the reaction are determined for each inhibitor concentration.
-
Data Analysis: The inhibition constants (Kᵢ) are calculated by fitting the data to the Morrison equation for tight-binding inhibitors.
Fluorescent Thermal Shift Assay (FTSA)
FTSA is used to determine the binding affinity of inhibitors to the target protein.
Principle: This assay measures the change in the thermal stability of a protein upon ligand binding. A fluorescent dye that binds to hydrophobic regions of the protein is used to monitor protein unfolding as the temperature increases.
Protocol:
-
Reaction Mixture: The target CA isoform is mixed with the fluorescent dye (e.g., SYPRO Orange) and the inhibitor in a multiwell plate.
-
Thermal Denaturation: The plate is heated in a real-time PCR instrument, and the fluorescence is monitored as a function of temperature.
-
Data Analysis: The melting temperature (Tm) of the protein is determined for each inhibitor concentration. The binding affinity is calculated from the shift in Tm.[3]
X-ray Crystallography
X-ray crystallography is employed to determine the three-dimensional structure of the inhibitor bound to the enzyme, providing insights into the binding mode.
Principle: This technique involves crystallizing the protein-inhibitor complex and then diffracting X-rays through the crystal to determine the atomic structure.
Protocol:
-
Crystallization: The purified CA enzyme is co-crystallized with the halogenated benzenesulfonamide inhibitor.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination: The electron density map is calculated from the diffraction data, and the atomic model of the protein-inhibitor complex is built and refined. This allows for the visualization of the interactions between the inhibitor and the amino acid residues in the active site of the enzyme.[2]
Visualizing Pathways and Workflows
To better understand the context of halogenated benzenesulfonamide inhibitors, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: Role of CA IX in cancer and its inhibition.
Caption: Drug discovery workflow for inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidinone-bearing methylated and halogenated benzenesulfonamides as inhibitors of carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Mechanism of 4-Fluoro-N-phenylbenzenesulfonamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Among the promising classes of molecules, 4-Fluoro-N-phenylbenzenesulfonamide derivatives have emerged as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play a critical role in regulating tumor pH, promoting proliferation, and contributing to therapeutic resistance. This guide provides a comprehensive comparison of the mechanism of action of this compound derivatives, supported by experimental data and detailed protocols, to aid in the evaluation and development of this promising class of anticancer compounds.
Comparative Analysis of Carbonic Anhydrase Inhibition
The primary mechanism through which this compound derivatives exert their anticancer effects is the inhibition of carbonic anhydrases. The benzenesulfonamide scaffold is a well-established zinc-binding group that anchors the inhibitor to the active site of the enzyme. The introduction of a fluorine atom at the 4-position of the phenyl ring can significantly influence the compound's physicochemical properties and inhibitory potency.
Below is a comparative summary of the inhibitory activity of representative this compound derivatives against key carbonic anhydrase isoforms, benchmarked against the well-known pan-CA inhibitor Acetazolamide and other relevant sulfonamides.
| Compound | Target CA Isoform | Inhibition Constant (Kᵢ) [nM] | IC₅₀ [nM] | Reference Compound | Reference Kᵢ/IC₅₀ [nM] |
| This compound | CA I | 53 - 415 | - | Acetazolamide | 199 (IC₅₀) |
| CA II | 20 - 113 | - | Acetazolamide | 133 (IC₅₀) | |
| CA IX | 2.8 - 47 | 25 - 52 | Acetazolamide | 63 (IC₅₀) | |
| CA XII | 1.9 - 35 | 31 - 80 | Acetazolamide | 92 (IC₅₀) | |
| Ureido-substituted benzenesulfonamides (U-F / SLC-0111) | CA IX | - | ~25 (in cells) | - | - |
| CA XII | - | >1000 (in cells) | - | - | |
| Acetazolamide | CA I | - | 199 | - | - |
| CA II | 12 | 133 | - | - | |
| CA IX | 25 | 63 | - | - | |
| CA XII | 5.7 | 92 | - | - |
Note: Inhibition constants (Kᵢ) and 50% inhibitory concentrations (IC₅₀) are compiled from multiple sources and represent a range of values observed for different derivatives within the this compound class. Direct comparison between studies may be influenced by slight variations in experimental conditions.
The data indicates that fluorinated phenylsulfamates, a class of this compound derivatives, are potent inhibitors of the tumor-associated isoforms CA IX and CA XII, with Kᵢ values in the low nanomolar range.[1] Notably, some of these compounds exhibit selectivity for CA IX over the ubiquitous cytosolic isoform CA II.[1] For instance, certain ureido-substituted benzenesulfonamides, including a fluorinated analog (U-F, also known as SLC-0111), demonstrate significant specificity for CA IX activity over CA XII in breast cancer cells.[2][3]
Downstream Signaling and Cellular Consequences of CA IX Inhibition
The inhibition of CA IX by this compound derivatives triggers a cascade of events within cancer cells, ultimately leading to apoptosis. The proposed signaling pathway is initiated by the disruption of pH homeostasis.
Inhibition of CA IX leads to a decrease in the extracellular pH and an increase in intracellular proton concentration, resulting in intracellular acidification.[4] This acidic environment promotes the generation of reactive oxygen species (ROS), which in turn leads to mitochondrial dysfunction.[4] The disruption of mitochondrial membrane integrity triggers the activation of the caspase cascade, involving caspase-3, -8, and -9, which culminates in the execution of apoptosis.[4]
Experimental Protocols
To facilitate the validation and comparison of this compound derivatives, detailed protocols for key in vitro assays are provided below.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This assay measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (CA I, II, IX, XII)
-
Test compounds (this compound derivatives) and reference inhibitors (e.g., Acetazolamide) dissolved in DMSO
-
Tris buffer (e.g., 20 mM, pH 7.5)
-
pH indicator (e.g., 4-nitrophenol)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.
-
Pre-incubate the enzyme with the inhibitor (or vehicle control) for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over a short time course (milliseconds to seconds) to measure the initial rate of the hydration reaction.
-
Determine the inhibition constants (Kᵢ) by fitting the data to appropriate enzyme inhibition models.
Cell Viability Assay (MTT or WST-1 Assay)
This assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, MDA-MB-231)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) reagent
-
Solubilization buffer (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate for a few hours. Viable cells will reduce the tetrazolium salt to a colored formazan product.
-
If using MTT, add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the colored product using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.[5]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with test compounds
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells.
-
Wash the cells with cold PBS and resuspend them in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compounds.
Conclusion and Future Directions
This compound derivatives represent a promising class of anticancer agents that selectively target tumor-associated carbonic anhydrases IX and XII. Their mechanism of action, involving the disruption of tumor pH homeostasis and subsequent induction of apoptosis, offers a targeted approach to cancer therapy. The experimental protocols and comparative data presented in this guide provide a framework for the continued investigation and optimization of these compounds. Future research should focus on enhancing the selectivity of these inhibitors for CA IX and XII over other isoforms to minimize off-target effects, as well as on evaluating their efficacy in combination with other anticancer therapies to overcome drug resistance. The development of these derivatives holds the potential to introduce novel and effective treatments for a range of solid tumors.
References
- 1. Carbonic anhydrase inhibitors; fluorinated phenyl sulfamates show strong inhibitory activity and selectivity for the inhibition of the tumor-associated isozymes IX and XII over the cytosolic ones I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 4. Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Quantification of 4-Fluoro-N-phenylbenzenesulfonamide: LC-MS/MS and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of novel compounds is paramount. This guide provides an objective comparison of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-Fluoro-N-phenylbenzenesulfonamide against alternative analytical techniques. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Capillary Electrophoresis (CE), and Enzyme-Linked Immunosorbent Assay (ELISA) for structurally similar sulfonamides is presented, supported by experimental data from existing literature.
Comparative Analysis of Analytical Methods
The selection of an analytical method is a critical decision based on the specific requirements of the study, including sensitivity, selectivity, and throughput. While LC-MS/MS is often considered the gold standard for its high sensitivity and specificity, other techniques offer distinct advantages in terms of cost, speed, and simplicity.[1] The following tables summarize the key performance characteristics for the quantification of sulfonamides using various analytical techniques.
Table 1: Performance Comparison of a Proposed LC-MS/MS Method with Alternative Techniques for Sulfonamide Quantification
| Parameter | LC-MS/MS (Proposed) | HPLC-UV | Capillary Electrophoresis (CE) | ELISA |
| Principle | Chromatographic separation followed by mass-based detection of precursor and product ions. | Chromatographic separation followed by UV absorbance detection. | Separation based on electrophoretic mobility in a capillary. | Antigen-antibody binding with an enzymatic reaction for detection.[1] |
| Specificity | Very High | Moderate to High | Moderate to High | Moderate (potential for cross-reactivity)[1] |
| Sensitivity | Very High | Moderate | Moderate to High | High |
| Quantitative Capability | Excellent | Good | Good | Good (Screening) |
| Key Advantages | High sensitivity and specificity, suitable for complex matrices.[1] | Robust, widely available, cost-effective. | High separation efficiency, low sample and solvent consumption.[2] | High throughput, rapid, cost-effective for screening.[1] |
| Limitations | Higher instrument cost, potential for matrix effects. | Lower sensitivity compared to LC-MS/MS, requires chromophore. | Lower concentration sensitivity without preconcentration.[3] | Potential for cross-reactivity, may require confirmation.[1] |
Table 2: Quantitative Performance Data for Sulfonamide Analysis by Various Techniques
| Technique | Analyte(s) | Linearity Range | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | Various Sulfonamides | 0.5 - 100 µg/L | ppt levels | 70 - 96% | [4] |
| HPLC-UV | Dalbavancin | 12.5 - 400 mg/L | 12.5 mg/L | > 76% | [5] |
| HPLC-FLD | 5 Sulfonamides | 200 - 2000 µg/kg | 41.3 - 89.9 µg/kg | 79.3 - 114.0% | [6] |
| Capillary Electrophoresis | 3 Sulfonamides | 2.0 - 200 µg/mL | 0.65 - 3.14 µg/mL | Not Reported | [2] |
| ELISA | Total Sulfonamides | Not specified | 2 - 50 ppb (depending on matrix) | 90% ± 30% | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the proposed LC-MS/MS method and its alternatives.
Proposed LC-MS/MS Method for this compound
This method is based on established protocols for the analysis of sulfonamides in various matrices.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (e.g., plasma, water), add an internal standard solution.
-
Add 3 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II LC system or equivalent.
-
Column: Agilent ZORBAX XDB-C18 column (4.6 mm × 100 mm, 1.8 µm) maintained at 40 °C.[8]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[8]
-
Flow Rate: 0.3 mL/min.[8]
-
Injection Volume: 3 µL.[8]
-
MS System: Agilent 6470A triple quadrupole LC/MS system or equivalent.[9]
-
Ionization: Electrospray ionization (ESI) in positive mode.[8]
-
MS/MS Parameters:
3. Data Analysis
Quantification is achieved by constructing a calibration curve from the peak area ratios of the analyte to the internal standard against the corresponding concentrations.
Alternative Method 1: HPLC-UV
1. Sample Preparation
Sample preparation would follow a similar extraction procedure as described for the LC-MS/MS method to remove interfering substances.
2. HPLC-UV Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 column (250 mm × 4.6 mm, 5 µm).[10]
-
Mobile Phase: Isocratic mixture of water, acetonitrile, and triethylamine (838:160:2, v/v) at pH 5.5.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of this compound (typically around 265 nm for sulfonamides).[11]
-
Injection Volume: 20 µL.
Alternative Method 2: Capillary Electrophoresis (CE)
1. Sample Preparation
Samples may require a solid-phase extraction (SPE) clean-up step for complex matrices to improve sensitivity and reduce interference.[3]
2. CE Conditions
-
CE System: Capillary electrophoresis instrument with a UV detector.
-
Capillary: Fused-silica capillary.
-
Running Buffer: 12.0 mM sodium borate buffer.[2]
-
Applied Voltage: 18 kV.[2]
-
Injection: Gravity injection.[2]
-
Detection: UV detection at a suitable wavelength.
Alternative Method 3: ELISA
1. Sample Preparation
Sample preparation is matrix-dependent and typically involves extraction with a suitable solvent followed by dilution.[7] For example, for tissue samples, homogenization followed by extraction with methanol and a buffer is common.[7]
2. ELISA Protocol (Competitive Assay)
-
Add standards or prepared samples to the wells of a microtiter plate pre-coated with a sulfonamide-protein conjugate.
-
Add anti-sulfonamide antibody solution to each well and incubate.
-
Wash the plate to remove unbound antibodies.
-
Add an enzyme-conjugated secondary antibody and incubate.
-
Wash the plate again.
-
Add a substrate solution to initiate a color change.
-
Stop the reaction and measure the absorbance using a microplate reader. The concentration is inversely proportional to the color intensity.[7]
Visualized Workflows
The following diagrams illustrate the experimental workflows for the proposed LC-MS/MS method and a general sample preparation procedure.
Caption: LC-MS/MS Experimental Workflow.
Caption: Sample Preparation Workflow Comparison.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of sulfonamide residues in water samples by in-line solid-phase extraction-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. figshare.com [figshare.com]
- 5. Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Dalbavancin [mdpi.com]
- 6. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.elabscience.com [file.elabscience.com]
- 8. Screening and analytical confirmation of sulfonamide residues in milk by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of four methods for the determination of sulphonamide concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tis.wu.ac.th [tis.wu.ac.th]
Unambiguous Structure Confirmation of 4-Fluoro-N-phenylbenzenesulfonamide Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. This guide provides an in-depth comparison of single-crystal X-ray crystallography as the definitive method for the structural confirmation of 4-Fluoro-N-phenylbenzenesulfonamide derivatives. Supported by experimental data from relevant analogues, this document outlines the technique's utility and presents a comparative analysis with alternative analytical methods.
The sulfonamide functional group is a key structural motif in a wide array of pharmacologically active compounds, exhibiting diverse biological activities including antibacterial, anticancer, and antiviral properties. The introduction of a fluorine atom, as in the case of this compound derivatives, can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its therapeutic efficacy. Consequently, unequivocal confirmation of the molecular structure, including the precise conformation and intermolecular interactions, is paramount. Single-crystal X-ray crystallography stands as the gold standard for this purpose, providing detailed atomic-level information of the crystalline solid.[1]
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of N-phenylbenzenesulfonamide derivatives, including a fluoro-substituted analogue. This data, gleaned from published crystallographic studies, illustrates the precise structural information that can be obtained through X-ray diffraction, allowing for detailed comparison of molecular geometries.
| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle (Benzene Rings) (°) |
| N-(4-fluorophenyl)-4-methoxybenzenesulfonamide | C₁₃H₁₂FNO₃S | Monoclinic | P2₁/c | 14.5604 (5) | 5.2459 (2) | 17.1234 (6) | 90.793 (3) | 44.26 (13) |
| N-(3-fluorobenzoyl)benzenesulfonamide | C₁₃H₁₀FNO₃S | Monoclinic | P2₁/c | 8.4116 (8) | 10.9705 (9) | 13.0694 (11) | 98.441 (4) | 82.73 (10) |
| N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide | C₁₄H₁₂FNO₃S | Monoclinic | C2/c | 29.176 (3) | 5.6174 (5) | 16.6853 (16) | 108.412 (4) | 72.60 (12) |
| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | C₁₃H₁₂N₂O₅S | Monoclinic | P2₁/c | 8.356 (2) | 15.023 (5) | 11.411 (3) | 105.73 (3) | 41.06 (5) |
| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | C₁₃H₁₂N₂O₅S | Monoclinic | P2₁/c | 11.536 (4) | 7.641 (2) | 16.035 (5) | 94.13 (3) | 41.05 (5) |
| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | C₁₃H₁₂N₂O₅S | Monoclinic | P2₁/c | 12.023 (3) | 7.420 (2) | 15.986 (4) | 92.20 (2) | 55.1 (1) |
This table compiles data from multiple sources for comparative purposes.[2][3][4]
Experimental Protocols
The successful application of X-ray crystallography for the structural elucidation of this compound derivatives involves a series of well-defined experimental procedures.
Synthesis and Crystallization
The synthesis of N-arylbenzenesulfonamides is typically achieved through the reaction of a substituted aniline with a benzenesulfonyl chloride in the presence of a base.[5][6]
-
Synthesis : To a solution of the appropriately substituted aniline (e.g., 4-fluoroaniline) in a suitable solvent such as dichloromethane or tetrahydrofuran, the corresponding benzenesulfonyl chloride (e.g., benzenesulfonyl chloride) and a base like pyridine or potassium carbonate are added.[5][7] The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography.
-
Work-up and Purification : The reaction mixture is typically poured into water and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[8]
-
Crystallization : High-quality single crystals suitable for X-ray diffraction are often grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone/hexane).[2][3]
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting and Data Collection : A suitable single crystal is mounted on a goniometer. The data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.[8] The crystal is maintained at a constant temperature, often 173 K or 293 K, during data collection.
-
Data Processing : The collected diffraction images are processed to integrate the reflection intensities and perform corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[8]
Comparison with Alternative Techniques
While X-ray crystallography is the definitive method for solid-state structure elucidation, other spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provide valuable and often complementary information.
X-ray Crystallography:
-
Advantages : Provides the absolute three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsion angles.[1] It also reveals details about intermolecular interactions and crystal packing.
-
Limitations : Requires a single, well-diffracting crystal, which can be challenging to obtain.[9] The determined structure is that of the solid state, which may not be identical to the conformation in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Advantages : Provides detailed information about the molecular structure in solution, which is often more biologically relevant.[10] It is a powerful tool for determining connectivity and the relative stereochemistry of a molecule.[11] NMR does not require crystallization.[10]
-
Limitations : Structure determination for complex molecules can be challenging and may not provide the same level of precision for bond lengths and angles as X-ray crystallography. It does not provide information on crystal packing.
References
- 1. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 2. Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives [mdpi.com]
- 9. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. researchgate.net [researchgate.net]
Navigating the Selectivity Landscape of 4-Fluoro-N-phenylbenzenesulfonamide-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-fluoro-N-phenylbenzenesulfonamide scaffold is a privileged structure in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its unique physicochemical properties often contribute to potent and selective interactions with the ATP-binding pocket of various kinases. However, as with any kinase inhibitor, understanding the cross-reactivity profile is paramount for predicting both efficacy and potential off-target toxicities. This guide provides a comparative analysis of the cross-reactivity of a prominent inhibitor from this class, RAF265 (CHIR-265), supported by experimental data and detailed protocols to aid in the design and interpretation of selectivity studies.
In Focus: RAF265 (CHIR-265) - A Case Study in Cross-Reactivity
RAF265 is a potent, orally bioavailable inhibitor primarily targeting the RAF family of serine/threonine kinases, which are crucial components of the MAPK/ERK signaling pathway.[1][2][3][4][5] Notably, it also exhibits significant activity against vascular endothelial growth factor receptor 2 (VEGFR2), a key mediator of angiogenesis.[2][3][4][5] This dual-targeting profile highlights the inherent polypharmacology that can arise from the this compound core.
Quantitative Cross-Reactivity Profile of RAF265
The following table summarizes the inhibitory activity of RAF265 against its primary targets and a selection of common off-targets, providing a quantitative overview of its selectivity. The data is presented as IC50 values, the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
| Target Kinase | Wild-Type/Mutant Status | IC50 (nM) | Reference(s) |
| B-RAF | V600E Mutant | 0.5 - 3 | [1][2] |
| B-RAF | Wild-Type | 70 | [1] |
| C-RAF | Wild-Type | 6 - 19 | [1] |
| VEGFR2 | Wild-Type | 30 | |
| c-Kit | Wild-Type | <100 | [2] |
| PDGFRβ | Wild-Type | <100 | [2] |
Note: IC50 values can vary between different assay formats and experimental conditions.
Visualizing the Molecular Context and Experimental Approach
To better understand the biological context and the methods used to assess cross-reactivity, the following diagrams illustrate the RAS-RAF signaling pathway and a typical experimental workflow for kinase inhibitor profiling.
Caption: The RAS-RAF-MEK-ERK signaling cascade, a key pathway in cell proliferation and survival.
Caption: A generalized workflow for determining kinase inhibitor cross-reactivity using an in vitro assay.
Experimental Protocols for Cross-Reactivity Assessment
A thorough evaluation of an inhibitor's selectivity is crucial. Biochemical kinase inhibition assays are a standard method for determining the IC50 values against a panel of kinases. Below is a generalized protocol based on the principles of the LanthaScreen™ Eu Kinase Binding Assay, a widely used platform for kinase inhibitor profiling.[6][7]
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Principle)
Objective: To determine the IC50 value of a test compound (e.g., RAF265) against a panel of kinases.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Purified kinases of interest
-
Europium (Eu)-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand)
-
384-well assay plates (low volume, non-binding surface)
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection
Procedure:
-
Compound Dilution:
-
Perform a serial dilution of the test compound in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 100 pM).
-
Prepare a 4X working solution of each compound concentration by diluting the DMSO stock into the Kinase Buffer.
-
-
Reagent Preparation (2X Kinase/Antibody Mixture):
-
Prepare a solution containing the specific kinase and the Eu-labeled anti-tag antibody in Kinase Buffer at twice the final desired concentration. The optimal kinase concentration should be determined empirically for each kinase but is typically in the low nanomolar range.
-
-
Reagent Preparation (4X Tracer Solution):
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer at four times the final desired concentration. The optimal tracer concentration is typically close to its Kd for the specific kinase.
-
-
Assay Assembly:
-
In a 384-well plate, add 4 µL of the 4X serially diluted test compound or DMSO (for control wells).
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light. This allows the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader. The reader will excite the Europium donor fluorophore and measure the emission from both the donor and the Alexa Fluor™ 647 acceptor fluorophore.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.
-
-
Data Analysis:
-
Plot the TR-FRET ratio as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the TR-FRET signal.
-
Conclusion
The this compound scaffold is a valuable starting point for the design of potent kinase inhibitors. As exemplified by RAF265, compounds from this class can exhibit high affinity for their intended targets but may also possess cross-reactivity with other kinases. A thorough understanding of this selectivity profile, obtained through systematic in vitro screening, is essential for the successful development of safe and effective targeted therapies. The methodologies and data presented in this guide offer a framework for researchers to evaluate the cross-reactivity of their own this compound-based inhibitors and to make informed decisions in the drug discovery process.
References
- 1. Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Raf265 | C24H16F6N6O | CID 11656518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A first‐in‐human phase I, multicenter, open‐label, dose‐escalation study of the oral RAF/VEGFR‐2 inhibitor (RAF265) in locally advanced or metastatic melanoma independent from BRAF mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Navigating the Disposal of 4-Fluoro-N-phenylbenzenesulfonamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe and compliant disposal of 4-Fluoro-N-phenylbenzenesulfonamide (CAS Number: 312-52-7). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on guidelines for similar benzenesulfonamide derivatives and general laboratory chemical waste management principles.[1][2][3][4][5][6]
I. Essential Safety and Handling Information
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or glasses.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[7]
-
Body Protection: A standard laboratory coat.[7]
-
Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator.[7]
Storage:
-
Store in a cool, dry, and well-ventilated area.[7]
-
Keep containers tightly closed when not in use.[7]
-
Store away from incompatible materials such as strong oxidizing agents.[6][7]
II. Quantitative Data Summary
The following table summarizes key data points relevant to the handling and disposal of this compound. Please note that in the absence of a specific SDS, these values are based on the provided search results for the compound and general chemical properties.
| Parameter | Value | Source |
| CAS Number | 312-52-7 | [] |
| Molecular Formula | C12H10FNO2S | [] |
| Molecular Weight | 251.3 g/mol | [] |
| Physical State | Solid (assumed) | General |
| Density | 1.374 g/cm³ | [] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous chemical waste.[1][3][4][5]
Step 1: Waste Identification and Collection
-
Collect waste this compound in a dedicated, properly labeled hazardous waste container.[2][6]
-
The container must be compatible with the chemical and in good condition with a secure lid.[1][5]
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10]
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[2][6]
-
Include the CAS number (312-52-7), the date of accumulation, and the name of the generating laboratory or researcher.[2][6]
Step 3: Storage
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[3][5][6]
-
The SAA should be in a well-ventilated area and away from general laboratory traffic.[1][2]
Step 4: Arrange for Pickup
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[4][6]
-
Provide them with all necessary information about the waste, including its identity and quantity.
Step 5: Empty Container Disposal
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4][6]
-
The rinsate must be collected and disposed of as hazardous waste.[6]
-
After triple-rinsing, the defaced container may be disposed of as non-hazardous waste, in accordance with institutional policies.[4]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: This information is intended as a guide and is based on general principles of laboratory safety and chemical waste management. Always consult your institution's specific policies and procedures, as well as local and national regulations, for the proper disposal of chemical waste.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. benchchem.com [benchchem.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. echemi.com [echemi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 4-Fluoro-N-phenylbenzenesulfonamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Fluoro-N-phenylbenzenesulfonamide. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2] | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, powder-free).[2][3] | To prevent skin contact which may cause irritation. Double gloving is recommended for enhanced protection.[2] |
| Body Protection | A lab coat or chemical-resistant apron.[4][5] | To protect the skin and clothing from spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[4] If ventilation is inadequate or dust is generated, an N-95 or N-100 particle mask should be used.[2] | To prevent inhalation of the powder, which may cause respiratory irritation. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling of this compound is critical to minimize exposure and prevent contamination.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available for handling the solid compound.
-
Verify that an emergency eye wash station and safety shower are accessible.[1]
-
Prepare all necessary equipment and reagents before handling the compound.
2. Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within a chemical fume hood to control airborne particles.
-
Use a disposable weighing paper or boat to handle the powder.
-
Handle the compound gently to avoid creating dust.
3. Dissolving the Compound:
-
If preparing a solution, add the solvent to the weighed compound slowly to avoid splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean the work area, including the balance and the fume hood surface, to remove any residual powder.
Disposal Plan: Managing Chemical Waste
All waste containing this compound, including the pure compound, contaminated labware (e.g., weighing papers, pipette tips), and solutions, should be treated as hazardous chemical waste.[4][6][7]
1. Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid materials in a designated, clearly labeled hazardous waste container.[6]
-
Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container.[6]
-
Do not mix this waste with other waste streams to prevent unintended reactions.[4]
2. Labeling and Storage:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Store the sealed waste containers in a designated satellite accumulation area within the laboratory.[4]
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
Experimental Workflow and Safety Procedures
The following diagram illustrates the key steps and decision points for safely handling and disposing of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
